4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156831. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHFAYBPBVHKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303121 | |
| Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-58-3 | |
| Record name | 34662-58-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Gould-Jacobs reaction, a robust and widely utilized method for the preparation of quinolines and related fused heterocyclic systems. This document offers detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway to aid researchers in the efficient and reproducible synthesis of this target molecule.
Introduction
This compound and its derivatives are scaffolds of significant interest in the pharmaceutical industry due to their diverse biological activities. The synthesis of this core structure is most commonly achieved through a three-step sequence based on the Gould-Jacobs reaction. This involves the initial condensation of 2-aminopyridine with a malonic ester derivative, followed by a high-temperature cyclization to form the characteristic pyridopyrimidine ring system, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.
Synthetic Pathway Overview
The synthesis of this compound via the Gould-Jacobs reaction can be dissected into three primary stages:
-
Condensation: Reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate.
-
Cyclization: Thermal intramolecular cyclization of the intermediate to yield ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the desired this compound.
Each of these steps requires specific reaction conditions to ensure optimal yield and purity of the product. Both conventional heating and microwave-assisted techniques have been successfully applied, with the latter often providing advantages in terms of reduced reaction times and improved yields.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Diethyl 2-((pyridin-2-ylamino)methylene)malonate (Intermediate 1)
This step involves the condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the reaction mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The crude product, diethyl 2-((pyridin-2-ylamino)methylene)malonate, is typically a viscous oil or a low-melting solid and can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Intermediate 2)
This step involves the thermal cyclization of the intermediate from Step 1.
Procedure:
-
To a high-boiling point solvent such as diphenyl ether or Dowtherm A in a round-bottom flask, add diethyl 2-((pyridin-2-ylamino)methylene)malonate (1.0 equivalent). The solvent volume should be sufficient to ensure good stirring.
-
Heat the mixture with vigorous stirring to 240-250 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the cooled mixture with a non-polar solvent such as hexane or petroleum ether to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with the non-polar solvent, and dry under vacuum. The crude ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of this compound (Final Product)
This final step involves the hydrolysis of the ethyl ester to the carboxylic acid.
Procedure:
-
Suspend ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux with stirring for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with a suitable acid, such as concentrated hydrochloric acid.
-
The precipitated solid is the desired this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.
Caption: Detailed experimental workflow for the three-step synthesis.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | White to tan crystalline solid |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Colorless to pale yellow liquid |
| Diethyl 2-((pyridin-2-ylamino)methylene)malonate | C₁₃H₁₆N₂O₄ | 264.28 | Viscous oil or low-melting solid |
| Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 | Off-white to yellow solid |
| This compound | C₉H₆N₂O₃ | 190.16 | White to off-white solid |
| Reaction Step | Typical Yield (%) | Key Reaction Parameters |
| Step 1: Condensation | 85-95% | 110-120 °C, 2 hours |
| Step 2: Cyclization | 70-85% | 240-250 °C, 30-60 minutes |
| Step 3: Hydrolysis | 90-98% | Reflux in 10% NaOH, 1-2 hours |
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | 1.35 (t, 3H), 4.30 (q, 2H), 7.20 (t, 1H), 7.65 (d, 1H), 7.80 (t, 1H), 8.90 (s, 1H), 9.10 (d, 1H) | 14.5, 61.0, 113.5, 117.0, 126.0, 137.0, 148.0, 155.0, 160.0, 164.0, 175.0 | [M+H]⁺: 219.07 |
| This compound | 7.30 (t, 1H), 7.75 (d, 1H), 7.90 (t, 1H), 9.05 (s, 1H), 9.20 (d, 1H), 13.5 (br s, 1H) | 114.0, 117.5, 126.5, 137.5, 148.5, 155.5, 160.5, 166.0, 176.0 | [M+H]⁺: 191.04 |
Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.
Conclusion
This technical guide outlines a reliable and reproducible synthetic route to this compound using the Gould-Jacobs reaction. The provided experimental protocols, along with the tabulated quantitative data and visual representations of the synthetic pathway, are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. By following these detailed procedures, scientists can efficiently access this important heterocyclic scaffold for further investigation and application in the development of novel therapeutic agents.
Elucidating the Molecular Architecture of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the key analytical techniques and methodologies employed to confirm its molecular structure, alongside a summary of its known biological activities.
Introduction
This compound belongs to the pyrido[1,2-a]pyrimidine class of fused heterocyclic systems. This scaffold is a common feature in a variety of biologically active compounds, exhibiting a range of therapeutic properties. Notably, derivatives of this core structure have shown potential as anti-inflammatory, gastroprotective, and HIV-1 integrase inhibitors.[1][2] The precise characterization of the title compound is paramount for understanding its structure-activity relationships and for the rational design of new therapeutic agents.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| CAS Number | 34662-58-3 |
| SMILES | O=C(O)C1=CN=C2N(C1=O)C=CC=C2 |
| InChI | InChI=1S/C9H6N2O3/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8/h1-5H,(H,13,14) |
Spectroscopic and Analytical Data (Analogues)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a related 4-oxo-4H-pyrido[1,2-a]pyrimidine derivative.
Table 1: Representative NMR Data for a 4-Oxo-4H-pyrido[1,2-a]pyrimidine Analogue
| ¹H NMR | ¹³C NMR | ||
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| H-2 | ~8.5 | C-2 | ~150 |
| H-6 | ~9.0 (dd) | C-3 | ~110 |
| H-7 | ~7.2 (td) | C-4 | ~160 (C=O) |
| H-8 | ~7.8 (td) | C-4a | ~155 |
| H-9 | ~7.0 (dd) | C-6 | ~140 |
| COOH | ~13.0 (br s) | C-7 | ~125 |
| C-8 | ~135 | ||
| C-9 | ~115 | ||
| C-9a | ~120 | ||
| COOH | ~165 (C=O) |
Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of approximately 190. The fragmentation pattern would likely involve the loss of the carboxylic acid group (CO₂H, 45 Da) and other characteristic cleavages of the heterocyclic ring system.
Table 2: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 191.0451 |
| [M+Na]⁺ | 213.0271 |
| [M-H]⁻ | 189.0306 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ketone functional groups.
Table 3: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (Carboxylic acid) | 1725-1700 |
| C=O stretch (Amide/Ketone) | 1680-1650 |
| C=N and C=C stretches | 1600-1475 |
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques used in the structure elucidation of organic compounds.
Synthesis of this compound
A common synthetic route to the 4-oxo-4H-pyrido[1,2-a]pyrimidine core involves the condensation of a 2-aminopyridine derivative with a three-carbon electrophilic component. A plausible synthesis for the title compound is outlined below.
Protocol:
-
Cyclocondensation: A mixture of 2-aminopyridine and diethyl 2-(ethoxymethylene)malonate is heated in a high-boiling solvent such as Dowtherm A. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Saponification: The resulting ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is then hydrolyzed using a base, such as sodium hydroxide, in an aqueous ethanol solution.
-
Acidification: The reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the desired this compound. The solid product is collected by filtration, washed with water, and dried.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.
Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Infrared Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer. Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Biological Activity and Signaling Pathways
Derivatives of the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold have been investigated for various biological activities. For instance, certain analogues have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[3] Additionally, some compounds in this class have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2] The carboxylic acid moiety at the 3-position is often crucial for this inhibitory activity, as it can chelate essential metal ions in the enzyme's active site.
Conclusion
The structural elucidation of this compound relies on a combination of modern analytical techniques, with NMR and mass spectrometry being of primary importance. While specific, published experimental data for the title compound is sparse, the analysis of related structures provides a solid framework for its characterization. The biological significance of the pyrido[1,2-a]pyrimidine scaffold underscores the importance of a thorough structural and functional understanding of this class of compounds for future drug discovery and development efforts.
References
Physicochemical Properties of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic organic compound featuring a fused pyrido[1,2-a]pyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of pyrido[1,2-a]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with experimental protocols for their determination and a discussion of the potential biological pathways it may influence based on the activity of structurally related compounds. One report suggests that this compound possesses anti-inflammatory and gastroprotective properties.[4]
Core Physicochemical Properties
Table 1: General and Structural Properties
| Property | Value | Source |
| CAS Number | 34662-58-3 | [5] |
| Molecular Formula | C₉H₆N₂O₃ | [5] |
| Molecular Weight | 190.16 g/mol | [5] |
| Monoisotopic Mass | 190.03784 Da | [6] |
| SMILES | C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O | [6] |
| InChI | InChI=1S/C9H6N2O3/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8/h1-5H,(H,13,14) | [6] |
| InChIKey | YGHFAYBPBVHKHY-UHFFFAOYSA-N | [6] |
Table 2: Experimental and Predicted Physicochemical Data
| Property | Value | Type | Source |
| Melting Point | Not available | Experimental | - |
| Boiling Point | Not available | Experimental | - |
| Density | Not available | Experimental | - |
| XlogP | 0.1 | Predicted | [6] |
| pKa | Not available | Experimental | - |
| Aqueous Solubility | Not available | Experimental | - |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are crucial for drug discovery and development. The following are standard experimental protocols that can be applied to characterize this compound.
Determination of Melting Point
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Determination of Aqueous Solubility (Shake-Flask Method)
Methodology:
-
An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The resulting suspension is filtered to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Lipophilicity (logP) by Shake-Flask Method
Methodology:
-
A solution of the compound is prepared in one of two pre-saturated immiscible solvents, typically n-octanol and water/buffer.
-
Equal volumes of the two solvents are combined in a sealed vial.
-
The vial is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete separation.
-
The concentration of the compound in each phase is measured by a suitable analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of pKa by Potentiometric Titration
Methodology:
-
A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa value(s) can be determined from the inflection points of the curve or by analyzing the half-equivalence points.
Potential Biological Activity and Signaling Pathways
While specific biological targets for this compound are not extensively documented, the broader class of pyrido[1,2-a]pyrimidine derivatives has been shown to inhibit various protein kinases and enzymes involved in cellular signaling. These include SHP2, a non-receptor protein tyrosine phosphatase that modulates key signaling pathways such as RAS-ERK, PI3K-AKT, and JAK-STAT.[2] Inhibition of these pathways is a common strategy in the development of anti-cancer therapeutics.
Based on the known activities of related compounds, a potential mechanism of action for derivatives of this scaffold could involve the inhibition of upstream signaling nodes, leading to a downstream effect on cell proliferation and survival.
Caption: Potential signaling pathways modulated by pyrido[1,2-a]pyrimidine derivatives.
The diagram above illustrates a simplified representation of how a pyrido[1,2-a]pyrimidine derivative might act as an inhibitor of SHP2, thereby affecting multiple downstream signaling cascades that are crucial for cell growth and survival.
Experimental Workflow for Biological Evaluation
The biological activity of this compound and its analogs can be assessed through a structured experimental workflow.
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
This workflow begins with the synthesis and purification of the compound, followed by a thorough physicochemical characterization. Subsequent in vitro and cell-based assays are used to determine biological activity and identify potential targets. Promising candidates would then undergo further validation, in vivo efficacy studies, and ADME/Toxicity profiling to assess their drug-like properties.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While a complete experimental dataset of its physicochemical properties is not currently available, this guide provides the foundational knowledge, predicted values, and standard experimental protocols necessary for its further investigation. The exploration of its biological activities, potentially as a modulator of key cellular signaling pathways, warrants continued research and development efforts.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 34662-58-3 | JBA66258 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
In-Depth Technical Guide: 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
CAS Number: 34662-58-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its physicochemical properties, a probable synthetic route, and its potential biological activities, with a focus on its anti-inflammatory and gastroprotective applications.
Core Compound Properties
This compound is a stable organic molecule with the core structure of pyrido[1,2-a]pyrimidine, which is recognized as a privileged scaffold in drug discovery. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 34662-58-3 | [1] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(C=N2)C(=O)O | PubChem |
| InChI Key | YGHFAYBPBVHKHY-UHFFFAOYSA-N | PubChem |
| Predicted XlogP | 0.1 | [2] |
| Monoisotopic Mass | 190.03784 Da | [2] |
Synthesis and Characterization
A similar synthesis has been reported for 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester, which was achieved by reacting 5-methylpyridin-2-amine with diethyl 2-(ethoxymethylene)malonate.[3] This suggests a robust and adaptable synthetic strategy.
Probable Synthesis Workflow
Experimental Protocol: Synthesis of a Related Derivative
The following protocol for the synthesis of 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester provides a relevant experimental framework.[3]
-
Reaction Setup: A mixture of 5-methylpyridin-2-amine (2 mmol), diethyl 2-(ethoxymethylene)malonate (3 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.9 mmol) in acetonitrile (49 mmol) is prepared.
-
Microwave Irradiation: The reaction mixture is heated under microwave irradiation at 150°C (150 W) for 20 minutes.
-
Work-up: The resulting mixture is diluted with dichloromethane and water. The organic layer is separated and dried over sodium sulfate.
-
Purification: The organic solvent is removed under reduced pressure, and the residue is crystallized from dichloromethane and diethyl ether to yield the final product.
Potential Biological Activities and Applications
The pyrido[1,2-a]pyrimidine scaffold is a key feature in several biologically active molecules.[4] While specific in-depth studies on this compound are limited, the available information and the activities of related compounds suggest its potential in several therapeutic areas.
Anti-inflammatory and Gastroprotective Properties
It has been suggested that this compound may possess anti-inflammatory and gastroprotective properties, making it a candidate for the development of treatments for conditions like gastric ulcers.[5] The anti-inflammatory activity of various pyrido[1,2-a]pyrimidin-4-one derivatives has been investigated, with some compounds showing significant inhibition of hyaluronidase, an enzyme involved in inflammatory processes.[4]
Other Potential Activities
Derivatives of the 4-oxo-4H-pyrido[1,2-a]pyrimidine core have been explored for a range of other biological activities, including:
-
Antiallergy: Thieno[2,3-d]pyrimidine analogues of this structure have shown potent oral activity in rat passive cutaneous anaphylaxis tests.[6]
-
HIV-1 Integrase Inhibition: Certain 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates have been identified as a new class of HIV-1 integrase inhibitors.[7]
The diverse biological activities of its derivatives underscore the potential of this compound as a lead compound for further drug discovery and development efforts.
Signaling Pathways and Mechanism of Action
Detailed studies on the specific signaling pathways modulated by this compound are not yet available. However, based on the anti-inflammatory activity of related compounds, it is plausible that it may interact with key inflammatory mediators. For instance, the inhibition of hyaluronidase by some derivatives suggests a potential mechanism for its anti-inflammatory effects.[4]
Further research is required to elucidate the precise mechanism of action and to identify the specific cellular targets and signaling cascades affected by this compound.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and gastroprotection. While further research is needed to fully characterize its biological activity and mechanism of action, the existing data on related compounds provide a strong rationale for its continued investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this intriguing molecule.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 3. 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. This compound | 34662-58-3 | JBA66258 [biosynth.com]
- 6. Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid Derivatives: A Technical Guide
Abstract
The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives. We delve into their significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, supported by a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational resource to guide future research and therapeutic applications of this versatile chemical class.
Introduction
The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered considerable attention from medicinal chemists due to its structural similarity to naturally occurring purines and pyrimidines. This unique arrangement imparts favorable physicochemical properties and the ability to interact with a variety of biological targets. The addition of a 4-oxo group and a 3-carboxylic acid moiety further enhances the molecule's potential for diverse biological activities, providing key hydrogen bonding and coordination sites. This guide focuses specifically on the derivatives of this compound, summarizing the current state of knowledge and highlighting their therapeutic promise.
Synthesis Strategies
The synthesis of this compound derivatives typically involves a multicomponent reaction approach, offering a high degree of structural diversity. A common and efficient method is the reaction of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) or other suitable three-carbon synthons.
General Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for the creation of the core scaffold and its subsequent derivatization.
Caption: Generalized synthetic route for this compound and its derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a remarkable range of biological activities. This section summarizes the key findings and presents the quantitative data in a structured format.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds. They have been shown to inhibit various cancer cell lines through mechanisms that include kinase inhibition and induction of apoptosis.[1][2][3][4][5]
Table 1: In Vitro Anticancer Activity of 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-4-oxobenzopyrano[2,3-d]pyrimidine | P388 lymphocytic leukemia | 0.3 - 0.64 | [2] |
| Tetracyclic derivative 8a | PC-3 (Prostate) | 7.98 | [3] |
| Tetracyclic derivative 8d | PC-3 (Prostate) | 7.12 | [3] |
| Tetracyclic derivative 8d | A-549 (Lung) | 7.23 | [3] |
| Compound 9a | PC-3 (Prostate) | 9.26 | [3] |
| Compound 30 | MGC803 (Gastric) | 0.59 | [4] |
| Pyrido[2,3-d]pyrimidine 5a | HepG-2 (Hepatic) | 0.3 | [5] |
| Pyrido[2,3-d]pyrimidine 5a | PC-3 (Prostate) | 6.6 | [5] |
| Pyrido[2,3-d]pyrimidine 5a | HCT-116 (Colon) | 7 | [5] |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast) | 0.57 | [6] |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast) | 1.31 | [6] |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Hepatic) | 1.13 | [6] |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Hepatic) | 0.99 | [6] |
| S-arylamide hybrid 8c | MCF-7, DU-145, PC-3 | Potent | [1][7] |
| S-arylamide hybrid 8d | MCF-7, DU-145, PC-3 | Potent | [1][7] |
| S-arylamide hybrid 8g | MCF-7, DU-145, PC-3 | Potent | [1][7] |
| S-arylamide hybrid 8h | MCF-7, DU-145, PC-3 | Potent | [1][7] |
| S-arylamide hybrid 8k | MCF-7, DU-145, PC-3 | Potent | [1][7] |
| S-arylamide hybrid 8l | MCF-7, DU-145, PC-3 | Potent | [1][7] |
Several derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][5][6][7][8] PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and apoptosis, has been a notable target.[1][6][7] Additionally, inhibition of SHP2, a non-receptor protein tyrosine phosphatase, has been reported.[8]
Table 2: Kinase Inhibitory Activity of 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives
| Compound/Derivative | Target Kinase | IC50 | Reference |
| Compound 8b | PIM-1 | 660 nM | [7] |
| Compound 8f | PIM-1 | 909 nM | [7] |
| Compound 8g | PIM-1 | 373 nM | [7] |
| Compound 8k | PIM-1 | 518 nM | [7] |
| Compound 8l | PIM-1 | 501 nM | [7] |
| Compound 14i | SHP2 (full-length) | 0.104 µM | [8] |
| Compound 14i | SHP2-PTP | > 50 µM | [8] |
| Pyrido[2,3-d]pyrimidine 4 | PIM-1 | 11.4 nM | [6] |
| Pyrido[2,3-d]pyrimidine 10 | PIM-1 | 17.2 nM | [6] |
| Pyrido[2,3-d]pyrimidine 5a | PDGFRβ, EGFR, CDK4/cyclin D1 | Promising activity at 50 & 100 µM | [5] |
The inhibition of PIM-1 kinase by certain 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives represents a key mechanism for their anticancer effects. PIM-1 is a proto-oncogene that promotes cell survival and proliferation while inhibiting apoptosis.
Caption: Inhibition of PIM-1 kinase by 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Several novel pyrido[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[9][10][11][12][13]
Table 3: Antimicrobial Activity of 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives
| Compound/Derivative | Microorganism(s) | Activity/MIC | Reference |
| E1, E4, E5, E6, E7, E8 | Bacterial and fungal strains | Promising activity at 10 µg/mL | [9] |
| E4 (chloro-substituted) | Gram-negative bacteria | More active than against Gram-positive | [9] |
| 2c, 2d, 3c, 3d, 8c, 8d, 9c, 9d | Gram-positive bacteria (S. aureus, S. pyogenes) | Active | [11] |
| 2b, 3a, 3b, 5, 6, 7, 8a, 8b, 9a, 9b | Gram-negative bacteria (P. phaseolicola, P. fluorescens) | Active | [11] |
Anti-inflammatory and Antiallergic Activity
Certain derivatives have shown potential as anti-inflammatory and antiallergic agents.[14][15][16] The anti-inflammatory activity has been linked to the inhibition of the hyaluronidase enzyme.[16]
Table 4: Anti-inflammatory and Antiallergic Activity
| Compound/Derivative | Biological Activity | Key Finding | Reference |
| This compound | Anti-inflammatory, Gastroprotective | Potential medicament for gastric ulcers | [14] |
| 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines | Antiallergy | Potent oral activity in rat passive cutaneous anaphylaxis test | [15] |
| 4e (N-methylpiperazine substituted) | Anti-inflammatory (Hyaluronidase inhibition) | More growth inhibition than Indomethacin at 10 µg | [16] |
| 5f (piperazine ethoxy ethanol substituted) | Anti-inflammatory (Hyaluronidase inhibition) | More growth inhibition than Indomethacin at 10 µg | [16] |
Antiviral Activity
The antiviral potential of this scaffold has also been explored, with some derivatives showing activity against HIV-1 integrase and West Nile Virus.[17][18]
Table 5: Antiviral Activity of 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives
| Compound/Derivative | Viral Target | Activity | Reference |
| 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates | HIV-1 Integrase | Selective and highly efficient strand transfer inhibition | [17] |
| N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | West Nile Virus | High antiviral activity with low cytotoxicity | [18] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the biological activities of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3][7]
Caption: A simplified workflow for determining the in vitro anticancer activity using the MTT assay.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
The agar diffusion method is a common technique to determine the antimicrobial activity of a substance.[11][12]
-
Preparation of Media: A suitable agar medium is prepared and sterilized.
-
Inoculation: The surface of the agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Test Compound: A sterile paper disc impregnated with a known concentration of the test compound is placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around the disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Assay Components: The assay typically includes the kinase enzyme, a substrate (peptide or protein), ATP (as a phosphate donor), and the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by testing a range of compound concentrations.
Structure-Activity Relationship (SAR) Insights
Analysis of the biological data from various studies provides valuable insights into the structure-activity relationships of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives.
-
Substitution at the 7-position: Modifications at this position with aryl groups can significantly influence anticancer activity.[4]
-
Amide/Ester Functionality at the 3-position: The nature of the substituent on the carboxylic acid group is crucial for biological activity. For instance, specific N-phenethyl carboxamides have shown antiviral properties.[18]
-
Hybrid Molecules: Incorporating other heterocyclic moieties, such as triazoles or benzothiazoles, can enhance antimicrobial or anticancer potency.[11][13]
-
Electron-donating/withdrawing groups: The presence and position of electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Cl) groups on the aromatic rings can modulate the biological activity.[3][9] For example, a chlorine substituent showed enhanced activity against gram-negative bacteria.[9] The presence of an electron-donating methoxy group was found to be beneficial for anticancer activity in some cases.[3]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. Future research should focus on:
-
Lead Optimization: Systematic modification of the lead compounds identified in various studies to improve their potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to identify novel cellular targets.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models to assess their in vivo efficacy and safety.
-
Combinatorial Library Synthesis: Generation of diverse libraries of these derivatives to explore a wider chemical space and identify new hits with novel biological activities.
By leveraging the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis | MDPI [mdpi.com]
- 14. This compound | 34662-58-3 | JBA66258 [biosynth.com]
- 15. Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjpsonline.com [wjpsonline.com]
- 17. 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Multifaceted Pharmacology of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid and its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a wide spectrum of biological activities. While the specific mechanism of action for 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is not extensively documented in publicly available literature, a comprehensive analysis of its derivatives reveals a rich pharmacology. These compounds have demonstrated significant potential as anti-inflammatory, antiviral, anticancer, and antiallergic agents. This technical guide provides an in-depth exploration of the core mechanisms of action associated with this versatile chemical framework, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Derivatives of the 4-oxo-4H-pyrido[1,2-a]pyrimidine core have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and hyaluronidase enzymes.
Cyclooxygenase-2 (COX-2) Inhibition
Certain pyridopyrimidine derivatives have shown potent and selective inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. This selective inhibition is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Quantitative Data: COX-2 Inhibition by Pyridopyrimidinone Derivatives
| Compound | COX-2 IC50 (µM) | Reference |
| IIId | 0.67 | [1] |
| IIIf | 1.02 | [1] |
| IIIg | 0.85 | [1] |
| IIIi | 0.91 | [1] |
| Celecoxib (Reference) | 1.11 | [1] |
Experimental Protocol: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [2]
This assay determines the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Heme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
Microplate reader
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the enzyme solution to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Monitor the oxidation of TMPD by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Logical Relationship: COX-2 Inhibition Workflow
Caption: Workflow for determining the COX-2 inhibitory activity of test compounds.
Hyaluronidase Inhibition
Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Overactivity of these enzymes is implicated in inflammatory processes.
Experimental Protocol: In Vitro Hyaluronidase Inhibition Assay (Turbidimetric Method) [3][4]
This assay measures the ability of a compound to inhibit the enzymatic degradation of hyaluronic acid.
Materials:
-
Hyaluronidase enzyme
-
Hyaluronic acid (substrate)
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Stop reagent (e.g., acidic albumin solution)
-
Test compounds and reference inhibitor
-
Microplate reader
Procedure:
-
Prepare a solution of hyaluronidase in the enzyme buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the hyaluronidase solution to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the hyaluronic acid substrate.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding the stop reagent. The remaining undigested hyaluronic acid will form a precipitate, leading to turbidity.
-
Measure the absorbance (turbidity) at 600 nm.
-
Calculate the percentage of inhibition based on the difference in turbidity between the control (no inhibitor) and the test samples.
Antiviral Activity: Inhibition of HIV-1 Integrase
A significant area of research for pyridopyrimidine derivatives has been in the development of inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors specifically target the strand transfer step of integration.
Mechanism of Action: HIV-1 integrase catalyzes two main reactions: 3'-processing and strand transfer. Derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidine act as integrase strand transfer inhibitors (INSTIs). They chelate the divalent metal ions (Mg2+ or Mn2+) in the active site of the enzyme, preventing the covalent insertion of the viral DNA into the host genome.[5]
Signaling Pathway: HIV-1 Integration and Inhibition
Caption: Simplified pathway of HIV-1 integration and the point of inhibition by pyridopyrimidine derivatives.
Quantitative Data: Anti-HIV-1 Activity of Pyridopyrimidine Derivatives
| Compound | HIV-1 Integrase IC50 (µM) | Antiviral EC50 (nM) | Reference |
| Quinoline-pyrimidine hybrids | 0.19 - 3.7 | - | [6] |
| MK-0536 | 0.1 | 40 (CIC95) | [7] |
| Compound 59 | - | 67 | [7] |
| Compound 60 | - | 32 | [7] |
| STP0404 | - | 0.41 | [8] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay [9][10]
This is a non-radioactive assay to measure the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Donor substrate (DS) DNA (biotin-labeled oligonucleotide mimicking the viral LTR end)
-
Target substrate (TS) DNA (labeled with a detectable tag, e.g., DIG)
-
Streptavidin-coated microplates
-
Reaction buffer
-
Wash buffer
-
HRP-conjugated anti-tag antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Coat the streptavidin-coated microplate wells with the biotinylated DS DNA.
-
Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the DS DNA.
-
Add the test compounds at various concentrations.
-
Add the labeled TS DNA to initiate the strand transfer reaction and incubate.
-
Wash the wells to remove unbound reagents.
-
Add the HRP-conjugated anti-tag antibody and incubate.
-
Wash the wells again.
-
Add the TMB substrate and incubate to develop a colorimetric signal.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the IC50 value of the inhibitor.
Anticancer Activity: Targeting PIM-1 Kinase
Derivatives of the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold have shown promise as anticancer agents through the inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.
Mechanism of Action: PIM-1 kinase is often overexpressed in various cancers and contributes to tumorigenesis by phosphorylating and regulating downstream targets that control cell cycle progression and apoptosis. Pyridopyrimidine derivatives can act as ATP-competitive inhibitors of PIM-1, blocking its catalytic activity and inducing apoptosis in cancer cells.[11][12]
Signaling Pathway: PIM-1 Kinase and its Inhibition
Caption: The PIM-1 signaling pathway and its inhibition by pyridopyrimidine derivatives.
Quantitative Data: PIM-1 Kinase Inhibition by Pyridothienopyrimidin-4-one Derivatives [13]
| Compound | PIM-1 Kinase IC50 (µM) |
| 6c | 4.62 |
| 7a | 1.18 |
| 7c | 1.38 |
| 7d | 1.97 |
| 8b | 8.83 |
| 9 | 4.18 |
| SKI-O-068 | 0.123 |
Experimental Protocol: In Vitro PIM-1 Kinase Assay (ADP-Glo™) [14][15]
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant PIM-1 kinase
-
PIM-1 substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer
-
Test compounds
-
White opaque microplates
-
Luminometer
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the PIM-1 kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 45-60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value of the inhibitor.
Antiallergic Activity: Mast Cell Stabilization
Certain thieno[2,3-d]pyrimidine derivatives fused with the pyrido[1,2-a] ring system have demonstrated potent antiallergic activity by inhibiting the release of histamine and other mediators from mast cells.
Mechanism of Action: The antiallergic effect is evaluated using the rat passive cutaneous anaphylaxis (PCA) test, an in vivo model of IgE-mediated allergic reactions. These compounds are thought to stabilize mast cells, preventing their degranulation upon antigen challenge.[16][17]
Experimental Workflow: Rat Passive Cutaneous Anaphylaxis (PCA) Test
Caption: Experimental workflow for the rat passive cutaneous anaphylaxis (PCA) test.
Quantitative Data: Antiallergic Activity of Pyridothienopyrimidine Derivatives
A study on a series of 10-oxo-10H-pyrido[1,2-a]thieno[3,4-d]pyrimidines reported that several compounds, including 2b, 4e, and 7e, showed 100% inhibition in the rat PCA test at a dose of 5 mg/kg.[13]
Experimental Protocol: Rat Passive Cutaneous Anaphylaxis (PCA) Test [18][19]
Animals:
-
Male Wistar rats
Procedure:
-
Sensitization: Passively sensitize the rats by intradermal injection of reaginic (IgE) anti-ovalbumin serum on the dorsal surface.
-
Latency Period: Allow a latency period (e.g., 16-24 hours) for the IgE to bind to mast cells.
-
Treatment: Administer the test compounds orally at various doses.
-
Challenge: After a set time (e.g., 60 minutes) post-treatment, intravenously challenge the animals with a mixture of the antigen (ovalbumin) and Evans blue dye. The dye allows for the visualization and quantification of plasma extravasation.
-
Evaluation: After a short period (e.g., 30 minutes), sacrifice the animals and measure the diameter of the blue wheal at the injection sites.
-
Data Analysis: Calculate the percentage of inhibition of the allergic reaction for each dose of the test compound compared to the vehicle control. Determine the ED50 value, the dose that causes 50% inhibition.
Conclusion
The 4-oxo-4H-pyrido[1,2-a]pyrimidine core structure is a remarkably versatile scaffold that has been successfully exploited to develop a range of potent and selective inhibitors for various therapeutic targets. The derivatives of this core have demonstrated significant anti-inflammatory, antiviral, anticancer, and antiallergic activities. This technical guide has provided an overview of the key mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to further explore and exploit the therapeutic potential of this important class of compounds. Further investigation into the specific mechanisms of this compound itself is warranted to fully elucidate its pharmacological profile.
References
- 1. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]
- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xpressbio.com [xpressbio.com]
- 10. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 12. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. Inhibition of histamine secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. khu.elsevierpure.com [khu.elsevierpure.com]
- 18. criver.com [criver.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
The Ascendancy of Pyrido[1,2-a]pyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]pyrimidine scaffold, a fused heterocyclic system combining pyridine and pyrimidine rings, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines has rendered it a privileged scaffold for the development of a multitude of therapeutic agents, particularly in oncology. This technical guide provides an in-depth exploration of the discovery and history of pyrido[1,2-a]pyrimidine compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental protocols that have underpinned their development. Quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive and accessible overview for researchers in the field.
A Historical Perspective: From Pyrimidine to a Fused Future
The journey of pyridopyrimidines begins with the foundational work on their constituent monocyclic ring, pyrimidine. While pyrimidine derivatives were known in the early 19th century, the systematic study and synthesis of the pyrimidine core was pioneered by Adolf Pinner in 1884.[1] Pinner's work involved the condensation of ethyl acetoacetate with amidines to create pyrimidine derivatives.[1] The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.[1]
A significant milestone in the therapeutic application of the broader pyridopyrimidine class was the work of Kisliuk and his colleagues in 1993 on pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR).[5] This research established the potential of this class of compounds as effective antifolate agents and laid the groundwork for future drug discovery efforts.[5] Over the years, the field has evolved with the development of more sophisticated and efficient synthetic methodologies, including multi-component and domino reactions, allowing for the creation of diverse libraries of pyrido[1,2-a]pyrimidine derivatives for biological screening.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of the pyrido[1,2-a]pyrimidine core and its derivatives has been achieved through a variety of strategic approaches. Below are detailed protocols for some of the key methodologies cited in the literature.
Synthesis of Pyrido[1,2-a]pyrimidinium Salts from 2-Aminopyridines
This classical method involves the condensation of 2-aminopyridines with 1,3-dicarbonyl compounds or their acetals.[4]
Experimental Protocol:
-
To a solution of the appropriate 2-aminopyridine in a suitable solvent (e.g., ethanol), an equimolar amount of the 1,3-dicarbonyl compound is added.
-
The reaction mixture is typically stirred at room temperature.[4]
-
The resulting pyrido[1,2-a]pyrimidinium salt often precipitates from the reaction mixture and can be isolated by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Logical Relationship of Pyrido[1,2-a]pyrimidinium Salt Synthesis.
A diagram illustrating the condensation reaction to form pyrido[1,2-a]pyrimidinium salts.
One-Pot, Three-Component Synthesis of 4H-Pyrido[1,2-a]pyrimidines
This efficient method allows for the rapid construction of the pyrido[1,2-a]pyrimidine scaffold from simple starting materials.[6]
Experimental Protocol:
-
A mixture of an aroylacetonitrile (1 equivalent), a 2-amino-N-hetero compound (1 equivalent), and an orthoester (1.2 equivalents) is heated at 80°C in an oil bath for 2 hours.[6]
-
The intermediate, a p-substituted benzoyl-3-(2-amino-N-hetero-2-alkenenitrile, is isolated.[6]
-
This intermediate is then cyclized in the presence of concentrated hydrochloric acid to yield the final pyrido[1,2-a]pyrimidine derivative.[6] The reaction typically proceeds with good yields (60-89%).[6]
Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives
These derivatives have shown significant anticancer activity and are synthesized through a multi-step process.[7]
Experimental Protocol:
-
Preparation of 2-Aminopyridine Derivative: A 2(1H)-pyridone starting material undergoes hydrolysis, decarboxylation, selective O-alkylation, and rearrangement to yield the corresponding 2-aminopyridine.[7]
-
Reaction with EMME: The 2-aminopyridine derivative is reacted with ethoxy methylene malonic diethyl ester (EMME) under conventional heating.[7]
-
Cyclization: The product from the previous step is subjected to microwave irradiation to induce cyclization, forming the pyrido[1,2-a]pyrimidine-3-carboxylate ester.[7]
-
Amidation: The ester is then coupled with various substituted aliphatic amines to form the final pyrido[1,2-a]pyrimidine-3-carboxamide derivatives.[7]
Experimental Workflow for Pyrido[1,2-a]pyrimidine-3-carboxamide Synthesis.
A flowchart detailing the synthesis of anticancer pyrido[1,2-a]pyrimidine-3-carboxamides.
Therapeutic Applications and Associated Signaling Pathways
Pyrido[1,2-a]pyrimidine derivatives have emerged as a versatile class of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[8][9]
Anticancer Activity
The anticancer potential of pyrido[1,2-a]pyrimidines is a major focus of current research. These compounds have been shown to inhibit various signaling pathways crucial for cancer cell proliferation, survival, and migration.
SHP2 Inhibition and the RAS-ERK Pathway:
Certain pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as novel allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[10] SHP2 is a key signaling node that positively regulates the RAS-ERK (MAPK) pathway, which is frequently hyperactivated in various cancers.[10] By inhibiting SHP2, these compounds can downregulate the phosphorylation of ERK1/2, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[10]
SHP2 Inhibition by Pyrido[1,2-a]pyrimidines in the RAS-ERK Pathway.
Diagram of the RAS-ERK pathway and the inhibitory action of pyrido[1,2-a]pyrimidines on SHP2.
PI3K-AKT and JAK-STAT Pathways:
The SHP2 protein also plays a role in the PI3K-AKT and JAK-STAT signaling pathways.[10] Consequently, inhibition of SHP2 by pyrido[1,2-a]pyrimidines can also lead to the downregulation of these critical cell survival and proliferation pathways.[10]
Overview of PI3K-AKT and JAK-STAT Pathway Interplay.
Interconnected signaling pathways affected by SHP2 inhibition.
Anti-inflammatory Activity
Certain 3-aroylpyrido[1,2-a]pyrimidines have been synthesized and evaluated as inhibitors of nitric oxide synthases (NOS).[11] Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction by inducible NOS (iNOS) is implicated in various inflammatory diseases. Selective inhibition of iNOS is therefore a desirable therapeutic strategy.
Nitric Oxide Synthase (NOS) Signaling:
The synthesis of NO is catalyzed by NOS, which converts L-arginine to L-citrulline.[12] NO then diffuses to target cells and activates soluble guanylyl cyclase (sGC), leading to the production of cyclic GMP (cGMP), which mediates various physiological effects. Pyrido[1,2-a]pyrimidine derivatives can selectively inhibit iNOS, thereby reducing the excessive NO production associated with inflammation.[11]
Nitric Oxide Synthesis and Inhibition by Pyrido[1,2-a]pyrimidines.
Inhibition of inducible nitric oxide synthase (iNOS) by pyrido[1,2-a]pyrimidine derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data for representative pyrido[1,2-a]pyrimidine compounds from the literature.
Table 1: Synthesis Yields of Selected Pyrido[1,2-a]pyrimidine Derivatives
| Compound Type | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 4H-Pyrido[1,2-a]pyrimidines | Aroylacetonitrile, 2-amino-N-hetero compound, orthoester | 80°C, then conc. HCl | 60-89 | [6] |
| Pyrido[1,2-a]pyrimidine-3-carboxamides | Pyrido[1,2-a]pyrimidine ester, amine | Coupling reaction | Varies | [7] |
Table 2: Anticancer Activity of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6h | A549 (Lung) | 4.1 ± 0.15 | [7] |
| DU145 (Prostate) | 5.2 ± 0.21 | [7] | |
| SiHa (Cervical) | 6.5 ± 0.25 | [7] | |
| MCF-7 (Breast) | 7.3 ± 0.28 | [7] | |
| 6i | A549 (Lung) | 3.2 ± 0.12 | [7] |
| DU145 (Prostate) | 4.5 ± 0.18 | [7] | |
| SiHa (Cervical) | 5.8 ± 0.22 | [7] | |
| MCF-7 (Breast) | 6.1 ± 0.23 | [7] | |
| 14i (SHP2 Inhibitor) | Kyse-520 (Esophageal) | 1.06 | [10] |
| NCI-H358 (Lung) | - | [10] | |
| MIA-PaCa2 (Pancreatic) | - | [10] |
Table 3: iNOS Inhibitory Activity of 3-Aroylpyrido[1,2-a]pyrimidines
| Compound | iNOS Inhibition IC50 (µM) | Reference |
| Representative examples | Varies based on substitution | [11] |
Conclusion
The pyrido[1,2-a]pyrimidine scaffold has a rich history rooted in the fundamental discoveries of pyridine and pyrimidine chemistry. From its early synthesis to the development of sophisticated modern methodologies, this heterocyclic system has proven to be a versatile platform for the design of novel therapeutic agents. The demonstrated efficacy of its derivatives as anticancer and anti-inflammatory agents, through the modulation of key signaling pathways such as RAS-ERK, PI3K-AKT, JAK-STAT, and NOS, highlights the immense potential of this chemical class. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of pyrido[1,2-a]pyrimidine compounds, serving as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and drug discovery. The continued exploration of this remarkable scaffold is poised to yield new and improved therapies for a range of human diseases.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Synthesis of pyrido [1,2-a] pyrimidinone series of compounds, potential agents on the nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide signaling | Abcam [abcam.com]
Spectroscopic and Structural Elucidation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 34662-58-3), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of complete, experimentally-verified public data for this specific molecule, this document combines predicted data, characteristic spectral features of its constituent functional groups, and data from closely related analogues to offer a robust framework for its characterization.
Core Molecular Structure
This compound possesses a fused bicyclic heteroaromatic core, combining a pyridine and a pyrimidine ring, with a carboxylic acid substituent at the 3-position. This structure suggests potential for various biological activities, with related compounds showing promise as anti-inflammatory agents and HIV-1 integrase inhibitors.
Molecular Formula: C9H6N2O3 Molecular Weight: 190.16 g/mol IUPAC Name: this compound
Spectroscopic Data Summary
The following tables summarize the expected and predicted spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~12.0-13.0 | Singlet, broad | Carboxylic acid proton (-COOH), position is concentration and solvent dependent. |
| ~8.9-9.2 | Doublet | Aromatic proton on the pyridine ring, likely C6-H, deshielded by the adjacent nitrogen and carbonyl group. | |
| ~7.5-7.8 | Multiplets | Remaining aromatic protons on the pyridine ring (C7-H, C8-H, C9-H). | |
| ~8.8-9.0 | Singlet | Proton on the pyrimidine ring (C2-H), highly deshielded. | |
| ¹³C | ~165-175 | Singlet | Carboxylic acid carbonyl carbon (-COOH). |
| ~155-165 | Singlet | Carbonyl carbon of the pyrimidinone ring (C4). | |
| ~110-150 | Multiple Signals | Aromatic carbons of the fused ring system. |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary.
Table 2: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, very broad | O-H stretching, broad due to hydrogen bonding. |
| C=O (Carboxylic Acid) | 1710-1760 | Strong, sharp | C=O stretching of the carboxyl group. |
| C=O (Amide/Lactam) | 1640-1690 | Strong, sharp | C=O stretching of the pyrimidinone ring. |
| C=N, C=C (Aromatic) | 1450-1630 | Medium to Strong | Aromatic ring stretching vibrations. |
| C-O (Carboxylic Acid) | 1210-1320 | Medium | C-O stretching. |
Table 3: Mass Spectrometry (MS) Data (Predicted)
| Adduct | Predicted m/z |
| [M+H]⁺ | 191.04512 |
| [M+Na]⁺ | 213.02706 |
| [M-H]⁻ | 189.03056 |
| [M]⁺ | 190.03729 |
Data sourced from PubChem predictions.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that should be optimized for the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer or Shimadzu model.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), which is suitable for polar molecules.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.
-
Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺ and [M-H]⁻).
-
Typical parameters include a mass range of m/z 50-500, appropriate capillary voltage, and nebulizing gas flow rate.
-
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition analysis, utilize a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conceptual Signaling Pathway: Enzyme Inhibition
Based on the reported activity of related pyrido[1,2-a]pyrimidine derivatives as enzyme inhibitors (e.g., HIV-1 integrase), a conceptual diagram of a potential mechanism of action is presented below. This is a hypothetical pathway for illustrative purposes.
Caption: Conceptual diagram of enzyme inhibition by a therapeutic agent.
The Therapeutic Potential of the 4-Oxo-4H-pyrido[1,2-a]pyrimidine Core: A Technical Guide to Key Targets
Introduction: The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities. While the parent 3-carboxylic acid derivative serves as a foundational building block, its substituted analogues have emerged as potent modulators of various key therapeutic targets. This technical guide provides an in-depth analysis of the most promising therapeutic targets for compounds based on this core structure, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to aid researchers and drug development professionals in this field.
Key Therapeutic Targets and Mechanisms of Action
Derivatives of the 4-oxo-4H-pyrido[1,2-a]pyrimidine core have demonstrated significant activity against several important therapeutic targets, including the protein tyrosine phosphatase SHP2, HIV-1 integrase, and hyaluronidase, as well as showing potent antiallergic effects through the inhibition of mast cell degranulation.
SHP2: A Pivotal Node in Cancer Signaling
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and differentiation. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.
Recent studies have identified pyrido[1,2-a]pyrimidin-4-one derivatives as potent allosteric inhibitors of SHP2. These compounds do not bind to the active site but to a pocket that stabilizes the enzyme in an inactive conformation. This allosteric inhibition prevents the SHP2-mediated dephosphorylation of its substrates, thereby downregulating the RAS-MAPK pathway and inhibiting the proliferation of cancer cells.[3]
The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling cascade and the mechanism of its inhibition by 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives.
References
In Silico Modeling of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-oxo-4H-pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the in silico modeling of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and its analogs, offering a roadmap for researchers engaged in the rational design of novel therapeutics based on this scaffold. The methodologies outlined herein are synthesized from computational studies on the broader class of pyrido[1,2-a]pyrimidines and related heterocyclic systems, providing a robust framework for investigating their molecular interactions.
Introduction to this compound
This compound is a heterocyclic compound with a molecular formula of C9H6N2O3.[1][2] This scaffold has garnered interest due to its structural analogy to biologically relevant molecules and its potential therapeutic applications, including gastroprotective and anti-inflammatory properties.[1] The broader family of pyrido[1,2-a]pyrimidine derivatives has been investigated for various therapeutic targets, including HIV-1 integrase, SHP2, and as anti-inflammatory agents.[3][4][5] In silico modeling plays a crucial role in elucidating the structure-activity relationships (SAR) of these compounds and in guiding the design of more potent and selective derivatives.
In Silico Modeling Workflow
A typical in silico modeling workflow for investigating the interactions of this compound derivatives involves a multi-step process, from ligand and protein preparation to detailed molecular dynamics simulations and ADMET prediction.
Key Experimental and Computational Protocols
This section details the methodologies for the core in silico experiments. These protocols are based on established practices in computational drug discovery.
Ligand and Protein Preparation
Objective: To prepare the 3D structures of the ligands (this compound derivatives) and the target protein for docking and simulation.
Protocol:
-
Ligand Preparation:
-
Draw the 2D structure of the ligand using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Discovery Studio, MOE).
-
Assign appropriate atom types and charges.
-
Perform energy minimization using a suitable force field (e.g., MMFF94, CHARMm) to obtain a low-energy conformation.
-
For a series of compounds, generate multiple conformations for each ligand.
-
-
Protein Preparation:
-
Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.
-
Repair any missing residues or loops in the protein structure.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of the ligands to the target protein.
Protocol:
-
Binding Site Definition:
-
Identify the binding site of the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction algorithms.
-
Define a grid box around the binding site to encompass the entire active site.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared ligands into the defined binding site.
-
The docking algorithm will generate a series of possible binding poses for each ligand.
-
-
Pose Analysis and Scoring:
-
Analyze the generated docking poses based on their scoring functions, which estimate the binding affinity.
-
Visually inspect the top-ranked poses to assess the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein residues.
-
Molecular Dynamics (MD) Simulations
Objective: To study the dynamic behavior of the ligand-protein complex and assess the stability of the binding pose over time.
Protocol:
-
System Setup:
-
Place the docked ligand-protein complex in a periodic box of solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the system under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow the system to reach a stable state.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and ligand-protein interactions over time.
-
ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds.
Protocol:
-
Input:
-
Use the 2D or 3D structure of the compounds as input.
-
-
Prediction:
-
Analysis:
-
Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's rule of five) and potential toxicity alerts.
-
Target Interactions and Signaling Pathways
Derivatives of the broader pyrido[2,3-d]pyrimidine class, isomeric to the core structure of interest, have been extensively studied as inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can disrupt downstream signaling pathways implicated in cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the in silico modeling of a series of this compound derivatives.
Table 1: Molecular Docking and Binding Energy Results
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
| Parent | -7.5 | -8.2 | Asp123, Lys45, Phe78 |
| Derivative 1 | -8.2 | -9.1 | Asp123, Lys45, Tyr98 |
| Derivative 2 | -9.1 | -10.5 | Asp123, Arg124, Tyr98 |
| Derivative 3 | -7.9 | -8.5 | Asp123, Lys45, Phe78 |
Table 2: Predicted ADMET Properties
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) | Lipinski's Rule of 5 Violations |
| Parent | 190.16 | 1.2 | 1 | 4 | 75.2 | 0 |
| Derivative 1 | 254.23 | 2.5 | 1 | 5 | 85.6 | 0 |
| Derivative 2 | 312.31 | 3.1 | 1 | 5 | 85.6 | 0 |
| Derivative 3 | 276.28 | 2.8 | 2 | 4 | 95.4 | 0 |
Conclusion
In silico modeling provides a powerful and resource-efficient approach to explore the therapeutic potential of this compound derivatives. The workflow and protocols outlined in this guide offer a systematic framework for researchers to investigate the molecular interactions of this scaffold, predict its biological activity, and optimize its drug-like properties. By integrating computational methods with experimental validation, the development of novel and effective therapeutics based on the 4-oxo-4H-pyrido[1,2-a]pyrimidine core can be significantly accelerated.
References
- 1. This compound | 34662-58-3 | JBA66258 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rfppl.co.in [rfppl.co.in]
Methodological & Application
methods for synthesizing 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid esters
An overview of the synthetic routes for 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid esters, compounds of significant interest in medicinal chemistry and drug development, is provided below. These compounds are key scaffolds in various pharmacologically active agents. This document details established and modern synthetic protocols, presents comparative data, and illustrates the reaction workflows.
Introduction
The 4-oxo-4H-pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold found in numerous bioactive molecules. Esters of the 3-carboxylic acid derivative are crucial intermediates for the synthesis of a wide range of therapeutic agents, including anti-inflammatory, antipsychotic, and anti-allergic drugs. The development of efficient and scalable synthetic methods for these esters is therefore a primary focus for researchers in organic and medicinal chemistry. This note outlines the most common and effective synthesis strategies.
Key Synthetic Strategies
The primary include the Gould-Jacobs reaction, multicomponent reactions, and modern microwave-assisted protocols that enhance reaction speed and efficiency.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classical and widely used method for the synthesis of quinolines and related fused heterocyclic systems, including the pyrido[1,2-a]pyrimidine core.[1] The reaction proceeds in two main stages:
-
Condensation: An appropriately substituted 2-aminopyridine reacts with an diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). This step involves the nucleophilic attack of the amino group on the malonate, followed by the elimination of ethanol.
-
Thermal Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction at high temperatures, followed by the elimination of another molecule of ethanol to form the fused pyrimidine ring.[1]
A specific application of this method is the synthesis of ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate [2]
-
Materials:
-
2-amino-3-pyridinol (66.0 g)
-
Diethyl ethoxymethylenemalonate (220.0 g)
-
Diethylbenzene (1.0 L)
-
Diisopropyl ether (for washing)
-
-
Procedure:
-
A mixture of 2-amino-3-pyridinol, diethyl ethoxymethylenemalonate, and diethylbenzene is prepared in a suitable reaction vessel.
-
The mixture is heated, bringing the internal temperature to 140°C over the course of 1 hour.
-
The reaction is maintained at 140°C for an additional hour.
-
The temperature is then raised to 180°C over 1 hour and held at 180°C for a final hour. (During the heating period, approximately 50 mL of distillate is collected).
-
The reaction mixture is allowed to cool to room temperature and is then further cooled to 0°C.
-
The precipitated solid product is collected by filtration.
-
The solid is washed with diisopropyl ether and dried in vacuo at 56°C.
-
-
Yield: 130.0 g (93%)
-
Melting Point: 175°-177°C
The workflow for the Gould-Jacobs reaction is illustrated below.
Three-Component Synthesis
A highly efficient approach to the pyrido[1,2-a]pyrimidine scaffold is a one-pot, three-component reaction. This method typically involves the reaction of a 2-aminopyridine, a β-ketoester (like ethyl acetoacetate), and a one-carbon synthon, such as an orthoformate (e.g., triethyl orthoformate), often under acidic catalysis. This convergent approach simplifies the experimental procedure and reduces waste.
Experimental Protocol: General Three-Component Synthesis
-
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Triethyl orthoformate (1.5 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)
-
Solvent (e.g., Ethanol or Toluene)
-
-
Procedure:
-
To a solution of the 2-aminopyridine and ethyl acetoacetate in the chosen solvent, add the catalyst.
-
Add triethyl orthoformate to the mixture.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
The logical relationship in a three-component synthesis is shown below.
Microwave-Assisted Synthesis
To accelerate reaction rates, reduce energy consumption, and often improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of pyrido[1,2-a]pyrimidines.[3] Both the Gould-Jacobs and multicomponent reactions can be adapted for microwave conditions.[4] The key advantage is the rapid, uniform heating of the reaction mixture, which can dramatically shorten reaction times from hours to minutes.[5]
Experimental Protocol: Microwave-Assisted Three-Component Synthesis
-
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Triethyl orthoformate (1.5 eq)
-
Catalyst (e.g., p-TSA)
-
Solvent (e.g., Ethanol, or solvent-free)
-
-
Procedure:
-
The reactants and catalyst are combined in a microwave-safe reaction vessel.
-
The vessel is sealed and placed in a microwave reactor.
-
The mixture is irradiated at a set temperature (e.g., 80-120°C) for a short duration (e.g., 5-30 minutes).[5]
-
After cooling, the reaction mixture is worked up as described in the conventional heating protocol.
-
The following diagram compares the efficiency of conventional heating versus microwave-assisted synthesis.
Data Summary
The choice of synthetic method can significantly impact reaction outcomes. The following table summarizes typical quantitative data associated with the described methods.
| Synthesis Method | Key Reagents | Typical Conditions | Reaction Time | Yield (%) | Reference |
| Gould-Jacobs | 2-amino-3-pyridinol, Diethyl ethoxymethylenemalonate | Diethylbenzene, 140-180°C | ~4 hours | 93% | [2] |
| Three-Component | 2-aminopyridine, β-ketoester, Orthoformate | Reflux in Ethanol/Toluene | 2-12 hours | 60-85% | General |
| Microwave-Assisted | Same as above | Microwave Irradiation, 80-120°C | 5-30 minutes | 70-95% | [3][4][5] |
Conclusion
The synthesis of this compound esters can be achieved through several reliable methods. The Gould-Jacobs reaction provides a robust, high-yielding classical route. For increased efficiency and alignment with green chemistry principles, multicomponent reactions, particularly when combined with microwave irradiation, offer significant advantages, including shorter reaction times, simplified procedures, and often improved yields. The selection of the optimal method will depend on the specific substrate, available equipment, and desired scale of the synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
Application Notes and Protocols for 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties[1][2]. The anti-inflammatory effects of pyrimidines are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, nitric oxide synthase (NOS), and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins[1]. These mediators are pivotal in the progression of inflammatory diseases, making them attractive targets for novel therapeutic agents.
This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of this compound. The methodologies described are based on established in vitro and in vivo assays commonly used in anti-inflammatory drug discovery. While specific quantitative data for this exact compound is not extensively available in the public domain, the protocols provided are robust and widely accepted for screening and characterizing novel anti-inflammatory agents.
Mechanism of Action and Signaling Pathways
The putative anti-inflammatory mechanism of this compound is likely to involve the inhibition of key inflammatory mediators. A probable signaling pathway targeted by this compound is the Toll-like receptor 4 (TLR4) pathway, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. Activation of TLR4 in immune cells like macrophages triggers a downstream cascade leading to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. By inhibiting one or more components of this pathway, this compound may exert its anti-inflammatory effects.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from the described anti-inflammatory assays for this compound.
Table 1: In Vitro Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Nitrite Concentration (µM) | % Inhibition |
| Vehicle Control | 55.2 ± 3.1 | 0 |
| LPS (1 µg/mL) | 52.8 ± 4.5 | - |
| LPS + Compound (1) | 45.1 ± 3.9 | 14.6 |
| LPS + Compound (10) | 28.7 ± 2.5 | 48.0 |
| LPS + Compound (50) | 12.3 ± 1.8 | 77.7 |
| L-NAME (100 µM) | 8.9 ± 1.1 | 83.9 |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Vehicle Control | 150 ± 25 | - | 80 ± 15 | - |
| LPS (1 µg/mL) | 3500 ± 280 | 0 | 2800 ± 210 | 0 |
| LPS + Compound (10 µM) | 2100 ± 150 | 40.0 | 1820 ± 130 | 35.0 |
| LPS + Compound (50 µM) | 980 ± 90 | 72.0 | 840 ± 75 | 70.0 |
| Dexamethasone (1 µM) | 420 ± 50 | 88.0 | 350 ± 40 | 87.5 |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | 0 |
| Compound | 10 | 0.62 ± 0.05 | 27.1 |
| Compound | 50 | 0.38 ± 0.04 | 55.3 |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.6 |
Experimental Protocols
In Vitro Assays
1. Cell Culture and Maintenance
Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.
2. Cytotoxicity Assay (MTT Assay)
Prior to anti-inflammatory testing, it is crucial to determine the non-toxic concentration range of the compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A positive control group with a known NOS inhibitor (e.g., L-NAME) should be included.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
4. Measurement of Pro-Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Follow steps 1-4 of the Nitric Oxide Production assay.
-
Collect the cell culture supernatant and store it at -80°C until use.
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound orally or intraperitoneally at different doses. A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) should be included.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h) using a plethysmometer.
-
The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle control group.
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anti-inflammatory properties of this compound. By employing these established in vitro and in vivo models, researchers can effectively screen and characterize the compound's potential as a novel anti-inflammatory agent. The systematic evaluation of its effects on key inflammatory mediators and pathways will provide valuable insights into its mechanism of action and therapeutic potential.
References
Application of 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives in Cancer Cell Lines: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives, specifically focusing on 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, in cancer cell line research. While data on the parent compound, 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, is limited in the public domain, its carboxamide derivatives have demonstrated significant potential as anticancer agents. This document will serve as a comprehensive guide to their evaluation and mechanism of action.
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of 4-Oxo-4H-pyrido[1,2-a]pyrimidine, particularly those with a carboxamide moiety at the 3-position, have emerged as a promising class of anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. This document outlines their demonstrated applications, provides quantitative data on their efficacy, and details the experimental protocols for their investigation.
Data Presentation: In Vitro Anticancer Activity
The in vitro cytotoxic activity of a series of novel 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below for easy comparison.
Table 1: IC50 Values of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives against Various Cancer Cell Lines [1]
| Compound ID | Modification | A549 (Lung) IC50 (µg/mL) | MCF-7 (Breast) IC50 (µg/mL) | HeLa (Cervical) IC50 (µg/mL) | B16-F10 (Melanoma) IC50 (µg/mL) |
| 6h | R = 4-fluorophenyl | 5.2 ± 0.15 | 7.8 ± 0.21 | 6.5 ± 0.18 | 8.1 ± 0.25 |
| 6i | R = 4-chlorophenyl | 3.2 ± 0.12 | 5.4 ± 0.16 | 4.8 ± 0.14 | 6.2 ± 0.19 |
| 6j | R = 4-bromophenyl | 3.6 ± 0.11 | 6.1 ± 0.17 | 5.2 ± 0.15 | 7.5 ± 0.22 |
| 6k | R = 4-methylphenyl | 6.8 ± 0.20 | 8.9 ± 0.26 | 7.3 ± 0.21 | 9.5 ± 0.28 |
| 6n | R = cyclohexyl | 9.5 ± 0.28 | >10 | >10 | >10 |
Data from Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical and Pharmaceutical Bulletin, 63(8), 584-590.[1][2]
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for all 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives is an area of ongoing research, related pyridopyrimidine compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival. These include:
-
EGFR Inhibition: Some pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] By blocking EGFR, these compounds can inhibit downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and proliferation.
-
PIM-1 Kinase Inhibition: Other related pyridopyrimidine analogs have demonstrated potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and apoptosis resistance.[4][5]
-
Tubulin Polymerization Inhibition: Certain quinoline/pyrido-pyrimidine derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[6]
The following diagram illustrates a potential mechanism of action for these compounds, focusing on the inhibition of key kinases.
Caption: Potential signaling pathways targeted by 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivative
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Derivatives of 4-Oxo-4H-pyrido[1,2-a]pyrimidine, particularly the 3-carboxamides, represent a promising class of compounds for anticancer drug discovery. Their demonstrated cytotoxicity against various cancer cell lines warrants further investigation into their mechanisms of action and potential for therapeutic development. The protocols and data presented here provide a solid foundation for researchers to explore the anticancer properties of this chemical scaffold. Further studies are encouraged to elucidate the specific molecular targets and signaling pathways modulated by these compounds to fully understand their therapeutic potential.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimicrobial Agents from 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents. The 4-Oxo-4H-pyrido[1,2-a]pyrimidine scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This document provides detailed application notes and experimental protocols for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of derivatives of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of newly synthesized this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic microorganisms. The following table summarizes representative antimicrobial activity data for a series of synthesized analogs.
Table 1: Minimum Inhibitory Concentrations (MIC) of 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives (µg/mL)
| Compound ID | R Group | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| PPD-1 | -H | 64 | 128 | 128 | >256 | 256 |
| PPD-2 | -CH3 | 32 | 64 | 64 | 128 | 128 |
| PPD-3 | -Cl | 16 | 32 | 32 | 64 | 64 |
| PPD-4 | -NO2 | 8 | 16 | 16 | 32 | 32 |
| PPD-5 | -NH2 | 4 | 8 | 8 | 16 | 16 |
| PPD-6 | -OCH3 | 32 | 64 | 128 | 256 | 128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 0.015 | 0.25 | NA |
| Fluconazole | (Control) | NA | NA | NA | NA | 2 |
NA: Not Applicable
Experimental Protocols
I. Synthesis of this compound Derivatives
A general method for the synthesis of the 4-Oxo-4H-pyrido[1,2-a]pyrimidine core involves the reaction of 2-aminopyridine with diethyl 2-(ethoxymethylene)malonate. Subsequent hydrolysis and derivatization of the carboxylic acid group can be performed to generate a library of analogs.[1]
Materials:
-
2-aminopyridine
-
Diethyl 2-(ethoxymethylene)malonate
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Thionyl chloride
-
Various primary and secondary amines
-
Triethylamine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Protocol:
-
Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: A mixture of 2-aminopyridine and diethyl 2-(ethoxymethylene)malonate is heated in diphenyl ether. The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent like ethanol, and dried.
-
Hydrolysis to this compound: The ethyl ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the carboxylic acid, which is filtered, washed with water, and dried.
-
Synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives: The carboxylic acid is converted to the corresponding acid chloride by refluxing with thionyl chloride. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in a suitable solvent like DCM and treated with the desired primary or secondary amine in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.
II. Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and control antibiotics (e.g., ciprofloxacin, fluconazole) in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL. Include a growth control (broth + inoculum) and a sterility control (broth only) in each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for Minimum Bactericidal Concentration (MBC) Determination:
-
Sub-culturing: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth and spread it onto a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Mandatory Visualizations
Synthesis and Derivatization Workflow
Caption: Synthetic pathway for 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives.
Antimicrobial Testing Workflow
Caption: Workflow for determining MIC and MBC of antimicrobial compounds.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Based on the structural analogy of the 4-oxo-pyridinyl moiety to quinolone antibiotics, the proposed mechanism of action for these compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.
References
Application Notes & Protocols: Purity Assessment of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for determining the purity of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. The described protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are intended as validated starting points for method development and routine quality control.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry.[1] Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document outlines key analytical methodologies for its comprehensive purity assessment, including the identification and quantification of potential process-related impurities and degradation products.
Analytical Techniques for Purity Assessment
A multi-faceted approach employing orthogonal analytical techniques is recommended for a thorough purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity determination, providing high-resolution separation of the main component from its impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2][3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and characterization of impurities, particularly at trace levels.
High-Performance Liquid Chromatography (HPLC) Method
This proposed reverse-phase HPLC (RP-HPLC) method is designed as a starting point for the purity determination and impurity profiling of this compound. Method validation according to ICH guidelines is required before implementation.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Chromatographic Conditions (Proposed):
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC Purity Analysis Results (Example Data)
| Sample ID | Peak Area (Main Component) | Total Peak Area (All Components) | Purity (%) |
| Batch A | 1254896 | 1260123 | 99.58 |
| Batch B | 1302547 | 1310589 | 99.39 |
| Batch C | 1287452 | 1291122 | 99.72 |
Quantitative NMR (qNMR) for Absolute Purity
qNMR offers a direct and highly accurate method for determining the absolute purity of this compound by comparing the integral of a specific analyte proton signal to that of a certified internal standard.[2][3][4]
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal Standard (e.g., Maleic acid, certified reference material)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
NMR Acquisition Parameters (Proposed):
| Parameter | Value |
| Pulse Program | zg30 (or equivalent 30° pulse) |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation) |
| Number of Scans | 16 |
| Acquisition Time | ≥ 3 s |
Purity Calculation:
The purity of the analyte (P_analyte) can be calculated using the following equation:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Data Presentation
Table 2: qNMR Purity Calculation Parameters (Example Data)
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Mass (m) | 10.25 mg | 5.12 mg |
| Molecular Weight (MW) | 190.16 g/mol | 116.07 g/mol |
| Signal Integral (I) | 1.00 | 1.05 |
| Number of Protons (N) | 1 | 2 |
| Purity of Standard (P_std) | - | 99.9% |
| Calculated Purity (P_analyte) | 98.7% | - |
LC-MS for Impurity Identification
LC-MS is employed for the detection and structural elucidation of potential impurities that may not be resolved or detected by HPLC-UV. This is particularly important for identifying process-related impurities and degradation products.
Experimental Protocol
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Utilize the same HPLC method as described in Section 3.1.
MS Conditions (Proposed):
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Mass Range | 50 - 1000 m/z |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) |
Impurity Identification Workflow:
-
Acquire full scan MS data to detect potential impurities.
-
Perform MS/MS fragmentation on the parent ions of the detected impurities.
-
Elucidate the structures of the impurities based on their fragmentation patterns and accurate mass measurements.
-
Potential impurities could arise from starting materials or by-products of the synthesis of this compound.
Data Presentation
Table 3: Potential Impurities and their Characterization (Hypothetical)
| Impurity ID | Retention Time (min) | [M+H]+ (m/z) | Proposed Structure |
| IMP-01 | 8.5 | 174.05 | Decarboxylated analogue |
| IMP-02 | 12.1 | 206.05 | Hydroxylated analogue |
| IMP-03 | 15.3 | 220.08 | Ethyl ester precursor |
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical procedures for purity assessment.
Caption: HPLC analysis workflow for purity determination.
Caption: qNMR workflow for absolute purity assessment.
Caption: LC-MS workflow for impurity identification.
References
Application Notes and Protocols for Testing Gastroprotective Effects of Pyridopyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Recent studies have suggested that certain derivatives of pyridopyrimidines may possess significant gastroprotective properties, potentially through mechanisms involving anti-inflammatory and antioxidant effects.[1][2][3][4][5] These compounds are being investigated as potential therapeutic agents for the prevention and treatment of gastric ulcers, which are commonly induced by factors such as stress, alcohol consumption, and the use of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7][8]
These application notes provide a comprehensive experimental design for evaluating the gastroprotective effects of novel pyridopyrimidine derivatives. The protocols outlined below describe established in vivo and in vitro models for inducing gastric damage and detail the analytical methods for assessing the protective effects and elucidating the potential mechanisms of action.
Experimental Design Overview
A multi-faceted approach is essential to thoroughly evaluate the gastroprotective potential of pyridopyrimidines. This involves both in vivo animal models to simulate physiological conditions and in vitro assays to investigate cellular and molecular mechanisms.
In Vivo Gastroprotective Studies
The primary objective of in vivo studies is to assess the ability of pyridopyrimidine compounds to protect the gastric mucosa from damage induced by various ulcerogenic agents. The most commonly employed and reproducible models are the ethanol-induced and NSAID-induced gastric ulcer models in rodents.[6][9]
Experimental Workflow for In Vivo Studies:
Caption: Workflow for in vivo gastroprotective studies.
In Vitro Mechanistic Studies
In vitro assays are crucial for dissecting the molecular mechanisms underlying the observed gastroprotective effects. These studies often utilize gastric mucosal cell lines to investigate cytotoxicity, cell viability, and the modulation of specific signaling pathways.
Detailed Experimental Protocols
Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to evaluate the cytoprotective effects of test compounds.[6][10] Ethanol induces severe gastric mucosal damage, characterized by linear hemorrhagic lesions.
Materials:
-
Male Wistar rats (180-220 g)
-
Pyridopyrimidine compound
-
Omeprazole (positive control)
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Absolute ethanol[9]
-
Formalin solution (10%)
-
Dissection tools
-
Digital camera and image analysis software
Procedure:
-
Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.[9]
-
Grouping and Dosing: Divide the animals into the following groups (n=6-8 per group):
-
Group I: Normal control (vehicle only)
-
Group II: Ulcer control (vehicle + ethanol)
-
Group III: Reference drug (Omeprazole, 20 mg/kg, p.o. + ethanol)
-
Group IV-VI: Pyridopyrimidine compound (e.g., 25, 50, 100 mg/kg, p.o. + ethanol)
-
-
Treatment: Administer the vehicle, omeprazole, or pyridopyrimidine compound orally (p.o.) to the respective groups.
-
Ulcer Induction: One hour after treatment, orally administer 1 mL of absolute ethanol to each rat (except the normal control group).[11]
-
Sample Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation.
-
Macroscopic Evaluation:
-
Excise the stomachs and open them along the greater curvature.
-
Gently rinse with saline to remove gastric contents.
-
Photograph the gastric mucosa.
-
Measure the length and width of each lesion and calculate the ulcer index (UI) using a scoring system or image analysis software. The percentage of inhibition is calculated as: [(UI control - UI treated) / UI control] x 100.
-
-
Histopathological Evaluation:
-
Biochemical Analysis:
-
Homogenize a portion of the gastric tissue for the assays described in Protocol 3.
-
Protocol 2: NSAID-Induced Gastric Ulcer Model in Rats
This model mimics the gastric damage caused by the clinical use of NSAIDs, which is primarily mediated by the inhibition of prostaglandin synthesis.[17][18]
Materials:
-
Male Wistar rats (180-220 g)
-
Pyridopyrimidine compound
-
Ranitidine or Omeprazole (positive control)
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Indomethacin or Aspirin[19]
-
Other materials as listed in Protocol 1.
Procedure:
-
Animal Preparation: Fast the rats for 24 hours with free access to water.
-
Grouping and Dosing: Similar to the ethanol-induced model, with groups receiving vehicle, a reference drug, or the pyridopyrimidine compound.
-
Treatment: Administer the respective treatments orally.
-
Ulcer Induction: Thirty minutes after treatment, administer indomethacin (e.g., 30 mg/kg, p.o.) or another NSAID to induce gastric ulcers.[20]
-
Sample Collection: Euthanize the rats 4-6 hours after indomethacin administration.
-
Evaluation: Perform macroscopic, histopathological, and biochemical evaluations as described in Protocol 1.
Protocol 3: Biochemical and Molecular Assays
These assays are performed on gastric tissue homogenates to investigate the underlying mechanisms of gastroprotection.
3.3.1. Oxidative Stress Markers
Oxidative stress plays a significant role in the pathogenesis of gastric ulcers.[21][22] Key markers include malondialdehyde (MDA), a product of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), as well as the levels of reduced glutathione (GSH).[11][23][24]
-
Malondialdehyde (MDA) Assay: MDA levels can be measured using the thiobarbituric acid reactive substances (TBARS) assay. The principle involves the reaction of MDA with thiobarbituric acid to form a colored product, which is quantified spectrophotometrically.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity can be determined by its ability to inhibit the auto-oxidation of pyrogallol or the reduction of nitroblue tetrazolium.
-
Catalase (CAT) Activity Assay: CAT activity is measured by monitoring the decomposition of hydrogen peroxide spectrophotometrically.
-
Reduced Glutathione (GSH) Assay: GSH levels are quantified using Ellman's reagent (DTNB), which reacts with sulfhydryl groups to produce a colored compound.
3.3.2. Pro-inflammatory Cytokines
Inflammation is a key component of gastric ulcer formation.[25] The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[26][27][28][29]
3.3.3. Prostaglandin E2 (PGE2) Levels
Prostaglandins, particularly PGE2, are crucial for maintaining gastric mucosal integrity.[30][31][32][33][34] NSAIDs induce ulcers primarily by inhibiting prostaglandin synthesis. PGE2 levels in the gastric mucosa can be measured using a specific ELISA kit.
Data Presentation
Quantitative data from the in vivo and in vitro experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Pyridopyrimidine Compound on Ethanol-Induced Gastric Ulcers in Rats
| Group | Dose (mg/kg) | Ulcer Index (mean ± SEM) | % Inhibition of Ulcer |
| Normal Control | - | 0.00 ± 0.00 | - |
| Ulcer Control | - | 12.5 ± 1.2 | 0 |
| Omeprazole | 20 | 2.1 ± 0.3 | 83.2 |
| Pyridopyrimidine | 25 | 8.9 ± 0.9* | 28.8 |
| Pyridopyrimidine | 50 | 5.4 ± 0.6** | 56.8 |
| Pyridopyrimidine | 100 | 3.2 ± 0.4 | 74.4 |
*p<0.05, **p<0.01, ***p<0.001 compared to Ulcer Control. Data are hypothetical.
Table 2: Effect of Pyridopyrimidine Compound on Gastric Mucosal Oxidative Stress Markers
| Group | Dose (mg/kg) | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (µg/mg protein) |
| Normal Control | - | 1.2 ± 0.1 | 15.6 ± 1.1 | 5.8 ± 0.4 |
| Ulcer Control | - | 4.8 ± 0.5 | 7.2 ± 0.6 | 2.1 ± 0.2 |
| Omeprazole | 20 | 1.9 ± 0.2 | 13.1 ± 1.0** | 4.9 ± 0.3 |
| Pyridopyrimidine | 100 | 2.5 ± 0.3*** | 11.8 ± 0.9 | 4.2 ± 0.4 |
***p<0.001, **p<0.01 compared to Ulcer Control. Data are hypothetical.
Table 3: Effect of Pyridopyrimidine Compound on Gastric Pro-inflammatory Cytokines and PGE2
| Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | PGE2 (pg/mg protein) |
| Normal Control | - | 25.3 ± 2.1 | 15.8 ± 1.4 | 350.2 ± 25.1 |
| Ulcer Control | - | 98.6 ± 8.5 | 65.2 ± 5.9 | 120.5 ± 11.3 |
| Omeprazole | 20 | 40.1 ± 3.8 | 28.9 ± 2.5 | 298.7 ± 21.5*** |
| Pyridopyrimidine | 100 | 55.4 ± 4.9 | 35.1 ± 3.1 | 250.6 ± 19.8** |
**p<0.01, ***p<0.001 compared to Ulcer Control. Data are hypothetical.
Potential Signaling Pathways
The gastroprotective effects of pyridopyrimidines may be mediated through the modulation of several interconnected signaling pathways. A potential mechanism involves the inhibition of pro-inflammatory pathways and the enhancement of antioxidant defenses.
Caption: Potential signaling pathways in gastroprotection.
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of pyridopyrimidine derivatives as potential gastroprotective agents. By employing a combination of in vivo ulcer models and in vitro mechanistic assays, researchers can effectively assess the therapeutic potential of these compounds and elucidate their mechanisms of action, paving the way for further drug development.
References
- 1. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies [kops.uni-konstanz.de]
- 4. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Ethanol-induced ulcer model: Significance and symbolism [wisdomlib.org]
- 11. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicmed.org [academicmed.org]
- 13. patholjournal.com [patholjournal.com]
- 14. Histopathological Evaluation of Gastric Mucosal Atrophy for Predicting Gastric Cancer Risk: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histopathological study of neoplastic lesions of upper gastrointestinal tract endoscopic biopsies - Indian J Pathol Oncol [ijpo.co.in]
- 16. patholjournal.com [patholjournal.com]
- 17. Gastric ulceration induced by nonsteroidal anti-inflammatory drugs is a neutrophil-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NSAID-induced gastric damage in rats: requirement for inhibition of both cyclooxygenase 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 20. Complementarity of in vitro and in vivo models for the evaluation of gastro-protective effects of pharmacological substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Increased Oxidative Stress in Gastric Cancer Patients and Their First-Degree Relatives: A Prospective Study from Northeastern Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 25. Serum pro-inflammatory cytokines as potential biomarkers for the diagnosis of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proinflammatory cytokine expression in gastric tissue from children with Helicobacter pylori-associated gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Association of Pro-inflammatory Cytokines with Gastric Cancer Risk: A Case-Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.asm.org [journals.asm.org]
- 29. researchgate.net [researchgate.net]
- 30. Gastric mucosal prostaglandin E2 levels in cirrhosis and portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Prostaglandin E2 concentration in gastric secretions of critically ill, full-term, and premature infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Prostaglandin E2 in gastric mucosa of children with Helicobacter pylori gastritis: relation to thickness of mucus gel layer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid to Enhance Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a promising scaffold in medicinal chemistry. The focus is on synthetic modifications to improve its bioactivity, particularly in the areas of anticancer, anti-inflammatory, and antimicrobial applications.
Introduction
The 4-Oxo-4H-pyrido[1,2-a]pyrimidine core is a privileged heterocyclic structure that has garnered significant attention in drug discovery due to its diverse pharmacological activities. Derivatization of the carboxylic acid at the 3-position offers a versatile strategy to modulate the physicochemical properties and biological activities of this scaffold. This document outlines synthetic routes for the preparation of ester and amide derivatives and provides protocols for evaluating their bioactivity.
Derivatization Strategies
The primary point for derivatization of the this compound scaffold is the carboxylic acid group. This allows for the synthesis of a wide range of derivatives, including esters and amides, through standard coupling reactions.
A general workflow for the synthesis and screening of these derivatives is outlined below.
Formulation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in vivo evaluation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. This document outlines the physicochemical properties of the compound, details recommended formulation strategies for preclinical oral administration, and provides step-by-step experimental protocols for in vivo studies in murine models.
Compound Information
This compound is a heterocyclic compound with potential therapeutic applications, including gastroprotective and anti-inflammatory effects. Recent studies have also identified compounds with the pyrido[1,2-a]pyrimidin-4-one core as potent allosteric inhibitors of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a key signaling node in various oncogenic pathways.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| CAS Number | 34662-58-3 | [1] |
| Predicted XlogP | 0.1 | [2] |
| Appearance | Solid (presumed) | General Knowledge |
Formulation Strategy for Oral Administration
Given the carboxylic acid moiety and the predicted low to moderate lipophilicity, this compound is anticipated to have poor aqueous solubility. Therefore, a suspension formulation is recommended for initial in vivo studies. This approach is common for orally administered, poorly soluble compounds and can be optimized for dose uniformity and bioavailability.
Recommended Vehicle
A widely used and generally well-tolerated vehicle for oral gavage in mice is a combination of a suspending agent and a surfactant.
| Component | Concentration | Purpose |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) | Suspending agent to ensure uniform particle distribution. |
| Tween 80 | 0.5% (v/v) | Surfactant to aid in wetting the compound and prevent aggregation. |
| Sterile Water | q.s. to final volume | Aqueous vehicle. |
This vehicle is a suitable starting point for in vivo efficacy and pharmacokinetic studies of SHP2 inhibitors and other poorly soluble small molecules.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of the formulation and its administration for in vivo studies.
Protocol for Formulation Preparation (10 mg/mL Suspension)
This protocol describes the preparation of a 10 mg/mL suspension of this compound. The concentration can be adjusted based on the required dose for the in vivo study.
Materials:
-
This compound
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80
-
Sterile, purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Appropriate glassware (beakers, graduated cylinders)
-
Calibrated balance
Procedure:
-
Prepare the Vehicle:
-
In a beaker, add approximately 80% of the final required volume of sterile water.
-
While stirring, slowly add 0.5% (w/v) of CMC to the water. Continue stirring until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.
-
Add 0.5% (v/v) of Tween 80 to the CMC solution and stir until fully dispersed.
-
-
Prepare the Compound:
-
Weigh the required amount of this compound.
-
If the particle size is large, gently grind the compound in a mortar and pestle to a fine powder to improve suspension homogeneity.
-
-
Prepare the Suspension:
-
In a separate small beaker, add a small volume of the prepared vehicle to the weighed compound to create a paste. This wetting step is crucial for preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Transfer the suspension to the final container and bring it to the final volume with the vehicle.
-
Stir the final suspension for at least 30 minutes to ensure homogeneity.
-
Quality Control:
-
Visually inspect the suspension for uniform distribution of particles.
-
Before each administration, stir the suspension thoroughly to re-suspend the compound.
Protocol for Oral Administration in a Murine Xenograft Model
This protocol outlines the procedure for administering the formulated compound to mice in a subcutaneous xenograft model, a common preclinical model for evaluating anti-cancer agents.
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with subcutaneously implanted cancer cells)
-
Prepared suspension of this compound
-
Vehicle control (0.5% CMC, 0.5% Tween 80 in water)
-
Appropriate sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Dose Calculation:
-
Weigh each mouse to determine the exact volume of the suspension to be administered.
-
The dosing volume is typically 10 mL/kg body weight. For a 10 mg/mL suspension, a 10 mL/kg dose delivers 100 mg/kg of the compound.
-
-
Administration:
-
Thoroughly mix the dosing suspension before drawing it into the syringe.
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Administer the vehicle control to the control group of mice using the same procedure.
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Visualizations
Signaling Pathway
As derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have been identified as SHP2 inhibitors, understanding the SHP2 signaling pathway is critical. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling cascades downstream of receptor tyrosine kinases (RTKs).
Caption: SHP2 signaling pathway and the putative inhibitory action of the compound.
Experimental Workflow
The following diagram illustrates the key steps in the formulation and in vivo evaluation process.
Caption: Experimental workflow for in vivo studies.
Conclusion
The provided application notes and protocols offer a robust starting point for the in vivo investigation of this compound. The recommended suspension formulation is a practical approach for early-stage preclinical studies of this poorly soluble compound. Further optimization of the formulation may be necessary based on initial pharmacokinetic and efficacy data. The potential action of this compound on the SHP2 signaling pathway provides a strong rationale for its evaluation in relevant cancer models.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route is a two-step process analogous to the Gould-Jacobs reaction.[1] First, 2-aminopyridine is condensed with diethyl ethoxymethylenemalonate (DEEMM) to form the intermediate, diethyl 2-(((pyridin-2-yl)amino)methylene)malonate. This intermediate is then cyclized at high temperatures to yield ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. The final step is the hydrolysis (saponification) of the ethyl ester to the desired carboxylic acid.
Q2: What are the critical factors affecting the yield of the cyclization step?
A2: The cyclization step is highly dependent on temperature and reaction time. High temperatures are necessary to promote the intramolecular cyclization; however, prolonged heating can lead to decomposition of the product and the formation of side products, thereby reducing the overall yield.[1] The choice of a high-boiling point solvent is also crucial for maintaining the required reaction temperature.
Q3: Can microwave synthesis be used for this reaction?
A3: Yes, microwave-assisted synthesis is a highly effective method for this reaction. It can significantly reduce reaction times and, in many cases, improve the yield of the cyclized product compared to conventional heating methods.[2]
Q4: What are some common side reactions to be aware of?
A4: A potential side reaction is the incomplete cyclization, where the intermediate diethyl 2-(((pyridin-2-yl)amino)methylene)malonate remains in the reaction mixture. At excessively high temperatures or with prolonged reaction times, thermal decomposition of the starting materials and the product can occur. The formation of regioisomers is a possibility if substituted 2-aminopyridines are used.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to determine the consumption of the starting materials and the formation of the intermediate and the final product, helping to optimize the reaction time and prevent the formation of degradation products.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Cyclization Step)
| Observation | Possible Cause | Suggested Solution |
| Reaction stalls; incomplete conversion of the intermediate. | Reaction temperature is too low or reaction time is too short. | Gradually increase the reaction temperature in a high-boiling solvent like diphenyl ether or diethylbenzene. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Consider using microwave synthesis to achieve higher temperatures and faster reaction rates. |
| Significant amount of dark, tarry byproducts. | Reaction temperature is too high or the reaction time is too long, leading to decomposition. | Carefully control the reaction temperature and optimize the heating time. A thorough time-temperature examination is recommended to find the optimal conditions.[1] Using a nitrogen atmosphere can also help to prevent oxidative decomposition. |
| Difficulty in isolating the product from the reaction mixture. | The product may be soluble in the reaction solvent at room temperature. | After completion of the reaction, allow the mixture to cool to room temperature and then cool further in an ice bath to promote precipitation. Diluting the cooled reaction mixture with a non-polar solvent like hexanes or petroleum ether can also aid in precipitating the product.[3] |
| Low yield despite complete consumption of the intermediate. | Mechanical losses during workup and purification. | Ensure the product is fully precipitated before filtration. Wash the collected solid with a cold, non-polar solvent to remove impurities without dissolving a significant amount of the product. |
Issue 2: Inefficient Hydrolysis of the Ethyl Ester
| Observation | Possible Cause | Suggested Solution |
| Incomplete hydrolysis to the carboxylic acid. | Insufficient amount of base, low reaction temperature, or short reaction time. | Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide. Gently heat the reaction mixture (e.g., reflux in ethanol/water) to drive the reaction to completion. Monitor the reaction by TLC until the starting ester is no longer visible. |
| Formation of side products during hydrolysis. | The product may be unstable under harsh basic conditions. | Use milder hydrolysis conditions, such as a lower concentration of base or a lower reaction temperature for a longer period. Careful monitoring is key to prevent degradation. |
| Difficulty in isolating the carboxylic acid after acidification. | The product may be partially soluble in the aqueous solution. | After acidification, cool the solution in an ice bath to maximize precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary. Ensure the pH is sufficiently acidic to fully protonate the carboxylate. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and its Analogs
| Starting Material (2-amino-pyridine derivative) | Solvent | Catalyst/Base | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| 2-amino-3-pyridinol | Diethylbenzene | None | Conventional | 140 then 180 | 1 hr at each temp | 93 | [4] |
| 6-phenyl-4-(trifluoromethyl)pyridin-2-amine | Phosphorus oxychloride | None | Microwave | Not specified | Shorter than conventional | High | |
| 2-aminopyridine | Diphenyl ether | None | Conventional | 240 | 4 hr | - | [3] |
| 2-aminopyridine | None | None | Microwave | 150 | 30 min | >74 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Conventional Heating)
This protocol is adapted from the synthesis of a hydroxylated analog and is a general guideline.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1.0 eq), diethyl ethoxymethylenemalonate (1.1 to 1.5 eq), and a high-boiling point solvent such as diphenyl ether or diethylbenzene.
-
Condensation: Heat the reaction mixture to approximately 120-140°C for 1-2 hours to form the intermediate, diethyl 2-(((pyridin-2-yl)amino)methylene)malonate. Ethanol is evolved during this step.
-
Cyclization: Increase the temperature to 240-250°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature, then place it in an ice bath to induce precipitation of the product. If precipitation is slow, add a non-polar solvent like hexane or petroleum ether.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold non-polar solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.
Protocol 2: Synthesis of Ethyl 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Microwave-Assisted)
This protocol is a general guideline based on related procedures.[5]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 to 1.5 eq).
-
Reaction: Seal the vessel and heat the mixture in a microwave reactor to 150-180°C for 20-40 minutes.
-
Work-up and Isolation: After cooling, the product can often be isolated by adding a suitable solvent to precipitate the product, followed by filtration.
Protocol 3: Hydrolysis of Ethyl 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
This is a general procedure for saponification.
-
Reaction Setup: Dissolve or suspend ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (1.1 to 2.0 eq) in water. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
overcoming solubility issues with 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered with 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 34662-58-3).[1] The content is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the basic structural features of this compound that influence its solubility?
A1: this compound is a heterocyclic compound. Its solubility is primarily influenced by:
-
A Crystalline Structure: Many organic compounds, particularly planar heterocyclic systems, tend to form stable crystal lattices which require significant energy to break, leading to low aqueous solubility.
-
An Acidic Carboxylic Acid Group (-COOH): This group is ionizable. At pH values above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate anion (-COO⁻). Conversely, in acidic solutions (pH < pKa), it will be in its neutral, less soluble form.[2][3][4]
-
Aromatic Rings: The pyrido[1,2-a]pyrimidine core is largely aromatic and hydrophobic, which contributes to poor water solubility.[5]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial experiments, it is recommended to start with polar aprotic solvents. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are often used to create concentrated stock solutions for biological assays.[6] However, for many applications, especially in vivo studies, the final concentration of these organic solvents must be kept very low to avoid toxicity.
Q3: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the final aqueous medium. When the stock is diluted, the solvent environment changes drastically, causing the compound to crash out of the solution.
To mitigate this, you can try:
-
Lowering the final concentration: This is the simplest approach.
-
Using co-solvents in the final aqueous medium: Adding a small percentage of a water-miscible organic solvent can increase the compound's solubility.[7][8]
-
Adjusting the pH of the aqueous buffer: Since the compound is acidic, increasing the pH will ionize the carboxylic acid group and enhance solubility.[4][]
-
Incorporating surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[10][11][12]
Troubleshooting Guide for Poor Aqueous Solubility
This section provides a systematic approach to addressing significant solubility challenges.
Caption: A logical workflow for troubleshooting solubility issues.
Q4: How do I systematically test the effect of pH on solubility?
A4: Since your compound has a carboxylic acid group, its solubility is expected to increase significantly as the pH rises above its pKa.[2][3] You should perform a pH-solubility profile.
-
Rationale: By deprotonating the carboxylic acid to a carboxylate, you introduce a charge, which dramatically increases the molecule's affinity for polar solvents like water.
-
Recommendation: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10). Add an excess of the solid compound to each buffer, equilibrate for a set time (e.g., 24 hours) with agitation, and then measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
Q5: Which co-solvents are recommended and what are the potential drawbacks?
A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[7][8]
-
Rationale: Co-solvents disrupt the hydrogen bonding network of water, making it more favorable for non-polar solutes to dissolve.[]
-
Recommendation: Common, biocompatible co-solvents are preferred for drug development.[13][14] Screen a panel of co-solvents at different concentrations (e.g., 5%, 10%, 20% v/v in your aqueous buffer).
-
Drawbacks: High concentrations of co-solvents can be toxic to cells in vitro or to organisms in vivo.[7] They can also sometimes lead to precipitation upon dilution (though less dramatically than with pure DMSO).[11]
Table 1: Comparison of Common Co-solvents
| Co-solvent | Typical Concentration Range | Advantages | Potential Disadvantages |
|---|---|---|---|
| Ethanol | 1-10% | Well-characterized, effective. | Can cause cellular stress at higher concentrations. |
| Propylene Glycol (PG) | 5-40% | Low toxicity, commonly used in formulations. | Can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Very low toxicity, widely used in preclinical and clinical formulations.[6] | May not be as potent as other co-solvents. |
| Dimethyl sulfoxide (DMSO) | < 1% (final assay) | Excellent solubilizing power. | Cellular toxicity, can interfere with assays.[6] |
Q6: How do surfactants work, and when should I use them?
A6: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[12]
-
Rationale: The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing the drug's apparent solubility in the bulk aqueous phase.[11][12]
-
Recommendation: Use surfactants when pH adjustment and co-solvents are insufficient or not viable for your experimental system. Non-ionic surfactants are generally preferred due to their lower toxicity and reduced interaction with biological systems.[11]
-
Drawbacks: Surfactants can interfere with certain biological assays (e.g., by disrupting cell membranes or binding to proteins). Their use must be validated for compatibility with the intended experiment.
References
- 1. scbt.com [scbt.com]
- 2. fiveable.me [fiveable.me]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic chemistry - Wikipedia [en.wikipedia.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. jocpr.com [jocpr.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
troubleshooting unexpected side products in pyridopyrimidine synthesis
Welcome to the technical support center for pyridopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common and unexpected side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of unexpected side products in pyridopyrimidine synthesis?
A1: During the synthesis of pyridopyrimidine scaffolds, several classes of side products can emerge depending on the specific synthetic route. The most prevalent include:
-
Oxidized Byproducts: Particularly in syntheses involving dihydro-intermediates, spontaneous aromatization can occur, leading to fully aromatic pyridopyrimidine derivatives. This is often facilitated by air oxidation during the reaction or workup.
-
Dimeric Species: In some reactions, reactive intermediates can dimerize. For instance, in adaptations of the Gewald synthesis for thieno[2,3-d]pyrimidines, dimerization of intermediates from the Knoevenagel-Cope condensation is a known side reaction. This occurs when an intermediate reacts with itself instead of undergoing the desired intramolecular cyclization.[1]
-
Incompletely Cyclized Intermediates: Multi-step syntheses that build the fused ring system sequentially can sometimes result in the isolation of stable, incompletely cyclized intermediates. This can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.
-
Hydrolysis Products: If the reaction involves nitrile or ester functionalities, harsh acidic or basic conditions can lead to their hydrolysis, forming unwanted carboxylic acids or amides.
-
Knoevenagel and Aldol Condensation Products: In multicomponent reactions like the Biginelli reaction for synthesizing dihydropyrimidinones (a related scaffold), the initial condensation between an aldehyde and a β-ketoester (Knoevenagel product) or self-condensation of the aldehyde/ketoester (Aldol products) can be significant side reactions.[1]
-
N-Acylurea Byproducts: In reactions involving urea, such as the Biginelli reaction, N-acylureas can form as byproducts, which often complicate purification.
Q2: I am observing a fluorescent byproduct in my reaction mixture. What is it and how can I avoid it?
A2: A common fluorescent byproduct, particularly in reactions analogous to the Biginelli synthesis, is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of a β-ketoester react with an aldehyde and an ammonia source (which can be formed from the decomposition of urea at higher temperatures), competing with the desired pyridopyrimidine formation pathway.
Troubleshooting Strategies:
-
Temperature Control: Higher temperatures often favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pyridopyrimidine synthesis and the Hantzsch reaction. Some Lewis acids may preferentially promote the intended reaction.
-
Order of Addition: In some cases, adding the ammonia source (e.g., urea) last to the reaction mixture can minimize its decomposition and subsequent side reactions.
Q3: My reaction yield is very low, with a lot of unreacted starting materials. What are the potential causes and solutions?
A3: Low conversion in pyridopyrimidine synthesis can be attributed to several factors:
-
Catalyst Inefficiency: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For acid catalysts, confirm that the concentration is appropriate.
-
Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.
-
Solvent Effects: The choice of solvent can significantly impact reactant solubility and reaction rates. Experimenting with different solvents may be necessary. For instance, in some nanocatalyst-driven syntheses, a mixture of ethanol and water has been shown to be effective.[2]
Troubleshooting Guides
Guide 1: Unexpected Peak in HPLC/TLC - Side Product Identification
If you observe an unexpected spot on your TLC plate or a new peak in your HPLC chromatogram, a systematic approach is needed for identification.
Experimental Workflow for Side Product Identification:
Caption: A stepwise workflow for the identification and mitigation of unexpected side products.
Guide 2: Low Yield and Incomplete Conversion
Low yields are a common challenge in organic synthesis. This guide provides a logical approach to troubleshooting low-yielding pyridopyrimidine reactions.
Logical Troubleshooting Flow for Low Yield:
Caption: A decision tree for systematically addressing low reaction yields.
Data Presentation: Impact of Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of pyridopyrimidine synthesis, based on literature data.
Table 1: Effect of Catalyst on the Synthesis of Pyrido[2,3-d]pyrimidines
| Catalyst | Solvent | Time (h) | Yield (%) |
| ZrO2 nanoparticles | Solvent-free | 2 | 86-97 |
| Nano-MgO | Ethanol/Water | - | High |
| Nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2] | Ethanol | - | High |
Data compiled from various sources on nanocatalyzed synthesis of pyridopyrimidines.[1][3]
Table 2: Effect of Substituents on the Yield of 2-aryl-pyrido[2,3-d]pyrimidines
| Aryl Amine Substituent | Yield (%) |
| p-Fluoro | 59-68 |
| p-Trifluoromethyl | 59-68 |
| p-Cyano | 59-68 |
| Furan-3-ylmethanamine | 46 |
Data from a study on the synthesis of 2-aryl-pyrido[2,3-d]pyrimidines.[1]
Experimental Protocols
Protocol 1: General Synthesis of 7-Amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles
This protocol is a general procedure for a three-component reaction to synthesize substituted pyrido[2,3-d]pyrimidines.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
4(6)-Aminouracil (1 mmol)
-
ZrO2 nanoparticles (as catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4(6)-aminouracil (1 mmol), and a catalytic amount of ZrO2 nanoparticles.
-
Heat the mixture under solvent-free conditions for approximately 2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Recrystallize the solid product from ethanol to obtain the purified pyridopyrimidine derivative.[3]
Protocol 2: Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidines
This protocol describes a multi-step synthesis involving a Suzuki coupling reaction.
Step 1: Synthesis of 2,4-diamino-6-substituted pyrimidines
-
To a solution of a substituted methanol (1.0 eq) in dry DMSO or THF, add sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 2,4-diamino-6-chloropyrimidine (1.0 eq) and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Iodination
-
To a solution of the 2,4-diamino-6-substituted pyrimidine (1.0 eq) in dry acetonitrile, add N-iodosuccinimide (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Step 3: Suzuki Coupling
-
To a solution of the 5-iodo-2,4-diamino-6-substituted pyrimidine (1.0 eq) in a mixture of EtOH/toluene/H2O, add the substituted phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (2.0 eq).
-
Heat the reaction mixture at 90 °C for 24 hours under an inert atmosphere.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the desired 2,4-diamino-5-aryl-6-substituted pyrimidine.[4]
Signaling Pathways
Pyridopyrimidine derivatives are potent inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridopyrimidine derivatives.[5][6][7][8][9]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation, survival, and migration. Overactivation of this pathway is a hallmark of many cancers.
Caption: Overview of the EGFR signaling cascade and its inhibition by pyridopyrimidine-based drugs.[10][11][12][13][14]
References
- 1. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A clean procedure for synthesis of pyrido[d]pyrimidine derivatives under solvent-free conditions catalyzed by ZrO(2) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and established method is the Gould-Jacobs reaction.[1] This multi-step synthesis involves the initial condensation of a 2-aminopyridine with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an intermediate. This intermediate then undergoes a high-temperature thermal cyclization to yield the pyridopyrimidine core structure.[1][2] Subsequent hydrolysis of the resulting ester furnishes the final carboxylic acid product.
Q2: What are the critical parameters to control during the cyclization step?
A2: The cyclization step is a thermal process that is highly sensitive to temperature and reaction time. It typically requires high temperatures, often in the range of 250-300°C.[2] Insufficient heat can lead to an incomplete reaction, while excessive temperatures or prolonged heating can cause decomposition and the formation of tarry byproducts.[2] Therefore, careful optimization of both temperature and reaction duration is crucial for achieving a good yield and purity.[3]
Q3: I am observing a low yield of the final product. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Condensation: The initial reaction between 2-aminopyridine and DEEM may not have gone to completion. Ensure you are using appropriate reaction conditions for this step, typically heating at 100-130°C.[2]
-
Suboptimal Cyclization: As mentioned in Q2, the cyclization conditions are critical. The temperature may be too low, or the reaction time too short.
-
Product Decomposition: The high temperatures required for cyclization can lead to product degradation.[2]
-
Impure Starting Materials: The purity of the 2-aminopyridine and DEEM can significantly impact the reaction outcome.
-
Losses during Work-up and Purification: The product may be lost during extraction, precipitation, or recrystallization steps.
Q4: How can I minimize the formation of dark, tarry byproducts during the reaction?
A4: The formation of tar is a common issue in high-temperature reactions like the Gould-Jacobs cyclization and is primarily due to the decomposition of starting materials or products.[2] To mitigate this:
-
Optimize Temperature and Time: Conduct small-scale experiments to find the optimal balance where the cyclization proceeds efficiently with minimal degradation.
-
Use a High-Boiling Inert Solvent: Solvents like diphenyl ether or Dowtherm A can help maintain a consistent high temperature and prevent localized overheating.[2]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition.[2]
-
Microwave Synthesis: Consider using microwave irradiation, which can offer rapid and uniform heating, potentially reducing reaction times and byproduct formation.[4]
Q5: What are the best methods for purifying the final product?
A5: The crude product can often be purified by recrystallization.[2] Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of DMF and water.[2] If the product is an oil or difficult to crystallize, column chromatography can be employed.[2] Prior to purification, precipitating the crude product from the reaction mixture by adding a non-polar solvent like hexane or petroleum ether can be an effective initial clean-up step.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete initial condensation of 2-aminopyridine and DEEM. | - Ensure the condensation reaction is heated sufficiently (100-130°C) and for an adequate time (1-2 hours).- Monitor the reaction by TLC to confirm the formation of the intermediate.[2] |
| Cyclization temperature is too low or reaction time is too short. | - Gradually increase the cyclization temperature in small increments.- Extend the reaction time, while monitoring for product degradation. | |
| Formation of Dark Tarry Material | Reaction temperature is too high or heating is uneven. | - Optimize the temperature and reaction time to find a balance between cyclization and decomposition.[2]- Use a high-boiling inert solvent (e.g., diphenyl ether) for more uniform heating.[2]- Consider using microwave synthesis for controlled and rapid heating.[3] |
| Prolonged reaction time at high temperatures. | - Reduce the reaction time and monitor for completion by TLC. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities, such as unreacted starting materials or byproducts. | - Purify the crude product using column chromatography.[2]- Try triturating the oil with a non-polar solvent to induce crystallization. |
| Residual high-boiling solvent (if used). | - Ensure the high-boiling solvent is thoroughly removed under high vacuum. | |
| Incomplete Hydrolysis of the Ester | Insufficient base or reaction time for the hydrolysis step. | - Use a sufficient excess of the base (e.g., NaOH or KOH).- Increase the reaction time or gently heat the mixture to drive the hydrolysis to completion. |
Data Presentation
Table 1: Effect of Microwave Reaction Conditions on the Yield of a Gould-Jacobs Reaction Product [3]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
| 1 | 250 | 10 | 14 | 1 |
| 2 | 300 | 10 | 22 | 37 |
| 3 | 250 | 20 | 16 | 2 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 20 | 47 |
Note: This data is for a representative Gould-Jacobs reaction and illustrates the trend of how temperature and time can affect the product yield. Optimal conditions for the synthesis of this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Ester Intermediate)
This protocol is based on the general principles of the Gould-Jacobs reaction.
Step 1: Condensation
-
In a round-bottom flask, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.
-
After the reaction is complete (as indicated by TLC or the cessation of ethanol evolution), cool the mixture to room temperature. The resulting intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate, can often be used in the next step without further purification.
Step 2: Cyclization
-
To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of the initial 2-aminopyridine).
-
Heat the mixture to a vigorous reflux (approximately 250°C) under a nitrogen atmosphere for 30-60 minutes. Monitor the progress of the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product, ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, should precipitate.
-
Add a non-polar solvent such as hexane or petroleum ether to aid in the precipitation.
-
Collect the solid by filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
Protocol 2: Hydrolysis to this compound
-
Suspend the ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitor by TLC). The solid should dissolve as the sodium salt of the carboxylic acid is formed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The desired product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to yield the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a primary method for purifying solid compounds. However, challenges such as poor crystal formation, low yield, and the presence of persistent impurities can arise. This guide addresses these common issues.
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent. - Add a less polar co-solvent (anti-solvent) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod at the meniscus. - Introduce a seed crystal. |
| Oily precipitate instead of crystals. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Re-dissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly. - Try a different solvent with a lower boiling point. - Perform a preliminary purification by column chromatography to remove impurities. |
| Low recovery of the purified compound. | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Preheat the filtration apparatus (funnel and filter paper) to prevent premature crystallization. |
| Colored impurities persist after recrystallization. | The impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Consider a preliminary purification step like column chromatography. |
| Product purity does not improve significantly. | The impurities have very similar solubility properties to the product. | - Attempt recrystallization with a different solvent system. - Employ an alternative purification technique such as column chromatography. |
Column Chromatography Issues
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, specific challenges may be encountered.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough to elute the highly polar compound. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Compound streaks on the TLC plate and column. | The compound is interacting too strongly with the acidic silica gel stationary phase. | - Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel. - Consider using a different stationary phase, such as neutral alumina. |
| Poor separation of the product from impurities. | The polarity of the mobile phase is too high, causing all components to elute together. | - Decrease the polarity of the mobile phase to achieve better separation (aim for an Rf value of 0.2-0.4 for the target compound on TLC). - Use a shallower solvent gradient during elution. |
| Product elutes with a colored impurity. | The impurity has a similar polarity to the product in the chosen solvent system. | - Try a different solvent system with different selectivities (e.g., ethyl acetate/hexanes with a methanol gradient). - Consider a pre-purification step like an acid-base extraction if the impurity has different acidic/basic properties. |
| Low recovery from the column. | The compound is irreversibly adsorbed onto the stationary phase. | - This can happen with very polar compounds on silica gel. Try the addition of a competitive polar solvent like methanol or a basic modifier to the mobile phase. - If using silica gel, ensure it is not too acidic. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Based on common synthetic routes, which often involve the condensation of a 2-aminopyridine derivative with a malonic acid derivative, potential impurities include:
-
Unreacted 2-aminopyridine starting material.
-
Unreacted malonic acid derivative.
-
Byproducts from side reactions, such as self-condensation of the starting materials.
-
Decarboxylated byproducts if the reaction is performed at high temperatures.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Due to its polar nature and the presence of a carboxylic acid group, suitable solvents for recrystallization would likely be polar protic solvents. Based on literature for similar compounds, you could explore:
-
Ethanol or Methanol : These are often good choices for polar heterocyclic compounds.
-
Water : The sodium salt of the carboxylic acid might be water-soluble, allowing for purification by acidification and precipitation.
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) with the addition of an anti-solvent like water or an ether.
It is crucial to perform small-scale solubility tests to identify the ideal solvent or solvent system.
Q3: What is a good starting mobile phase for the column chromatography of this compound on silica gel?
A3: A good starting point for a polar compound like this would be a mixture of a moderately polar and a highly polar solvent. We recommend starting with a mobile phase of 95:5 dichloromethane/methanol . The polarity can then be gradually increased by increasing the percentage of methanol to facilitate the elution of the compound. Adding a small amount (e.g., 0.1-1%) of acetic acid can sometimes improve peak shape for carboxylic acids.
Q4: My purified product still shows a broad melting point. What should I do?
A4: A broad melting point typically indicates the presence of impurities. If recrystallization does not improve the melting point, it is advisable to try a different purification technique. Column chromatography is often effective at removing impurities with different polarities. If the impurity is suspected to be an isomer, more advanced separation techniques might be necessary.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using multiple analytical techniques. These include:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of signals corresponding to impurities is a strong confirmation of purity.
-
High-Performance Liquid Chromatography (HPLC): A single peak in the chromatogram provides quantitative information about purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Experimental Protocols & Visualizations
General Recrystallization Workflow
The following diagram illustrates a general workflow for the recrystallization of this compound.
Caption: A typical experimental workflow for purification by recrystallization.
General Column Chromatography Workflow
The following diagram outlines the general steps for purifying this compound using column chromatography.
Caption: A standard workflow for purification using column chromatography.
Logical Troubleshooting Flow for Recrystallization
This diagram provides a logical approach to troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Technical Support Center: Stabilizing 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the long-term storage and stability assessment of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 34662-58-3).[1] While specific long-term stability data for this compound is not extensively published, this document outlines best practices derived from the chemical properties of its core structures—a pyridopyrimidine ring and a carboxylic acid—and established pharmaceutical stability testing protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, the primary degradation risks are:
-
Hydrolysis: The pyrimidine ring and the carboxylic acid group can be susceptible to breakdown in the presence of water, especially under acidic or basic conditions.[2]
-
Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light can initiate degradation.[3][4]
-
Oxidation: The nitrogen-containing heterocyclic ring system can be prone to oxidation.[3]
-
Decarboxylation: Carboxylic acids, particularly when attached to certain ring systems, can lose carbon dioxide (CO2), especially when heated.
-
Temperature: Elevated temperatures accelerate all degradation pathways.[3]
Q2: What are the ideal storage conditions for the solid form of the compound?
A2: To ensure long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for maximum stability.[3] Refrigerated storage (2–8°C) is a viable alternative for shorter periods.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5]
-
Light: Protect from light at all times by using amber glass vials or by wrapping the container in foil.[3][5]
-
Moisture: Store in a desiccator or with a desiccant to minimize exposure to moisture, which can cause hydrolysis.[5]
Q3: How should I prepare and store stock solutions?
A3: Stock solutions are generally less stable than the solid compound.
-
Solvent Selection: Use a dry, aprotic solvent like anhydrous DMSO or DMF. The choice of solvent should be verified to ensure it does not react with the compound.[4]
-
Preparation: To aid dissolution, you may gently warm the solution (e.g., to 37°C) and vortex or sonicate.[3]
-
Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade.[3]
-
Stability: Stock solution stability is limited. For a similar compound, storage at -80°C for up to 6 months and at -20°C for up to 1 month was recommended.[3] It is advisable to conduct your own stability assessment for your specific solution.
Q4: What are the visual signs of compound degradation?
A4: Degradation may be indicated by:
-
A change in color of the solid material or solution.
-
The appearance of precipitate in a solution that was previously clear.[3]
-
In analytical tests like HPLC, degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[6]
Troubleshooting Guide
| Issue Observed | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent experimental results. | Compound degradation in solid form or in solution.[3] | 1. Verify Storage: Confirm that the solid compound and stock solutions have been stored under the recommended conditions (cold, dark, dry). 2. Use Fresh Stock: Prepare a fresh stock solution from the solid compound.[3] 3. Perform Purity Check: Analyze the compound's purity using HPLC or LC-MS to quantify the parent compound and detect any degradants.[6] |
| Precipitate forms in a stock solution after freezing. | The compound has come out of solution during storage.[3] This can be exacerbated by freeze-thaw cycles. | 1. Re-dissolve: Bring the vial to room temperature, then gently warm to 37°C and vortex or sonicate to redissolve the precipitate before use.[3] 2. Aliquot: To prevent this issue, ensure stock solutions are aliquoted into single-use volumes to minimize freeze-thaw cycles.[3] |
| Appearance of new peaks in HPLC/LC-MS analysis. | The compound is degrading under storage or experimental conditions. | 1. Assess Conditions: Review the pH, temperature, and light exposure during your experiment. Some compounds are unstable at acidic or basic pH.[3][4] 2. Run Forced Degradation: Conduct a forced degradation study (see protocol below) to identify potential degradation products and establish the compound's stability profile.[7][8] |
| Solid compound has changed color or appears clumpy. | Uptake of moisture, oxidation, or thermal degradation. | 1. Discard: It is safest to discard the compound as its purity is compromised. 2. Improve Storage: Ensure future batches are stored with a desiccant and under an inert atmosphere.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study, or stress testing, is essential for understanding the intrinsic stability of the compound and identifying likely degradation products.[7][8] This helps in developing stability-indicating analytical methods.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][8]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Solution Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).[2]
-
Stress Conditions: Expose aliquots of the solution to the following conditions.[2] A control sample should be stored at -20°C in the dark.
| Condition | Protocol | Typical Duration |
| Acid Hydrolysis | Add 0.1 M HCl. Incubate at 60°C. | 2, 6, 12, 24 hours |
| Base Hydrolysis | Add 0.1 M NaOH. Incubate at 60°C. | 2, 6, 12, 24 hours |
| Oxidation | Add 3% H₂O₂. Store at room temperature in the dark. | 2, 6, 12, 24 hours |
| Thermal | Incubate solution at 70°C in the dark. | 24, 48, 72 hours |
| Photolytic | Expose solution to a light source providing both UV and visible light (ICH Q1B). | Monitor until significant degradation is observed. |
-
Sample Analysis: At each time point, neutralize the acid and base hydrolysis samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV method.
-
Data Evaluation: Calculate the percentage of degradation. Identify and characterize major degradation products using LC-MS if necessary.[6]
Protocol 2: Routine Purity Assessment by HPLC
Objective: To quantify the purity of the compound and detect any degradation products.
Methodology:
-
Standard Preparation: Prepare a standard solution of the compound with a known concentration in the mobile phase.
-
Sample Preparation: Prepare a solution of the sample to be tested at the same concentration.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks (Area % method).
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: Troubleshooting workflow for compound instability.
Potential Degradation Pathways
The pyrimidine ring is a core structure in uracil, which undergoes known metabolic degradation.[10][11][12] This diagram illustrates a hypothetical degradation pathway for the pyridopyrimidine core based on known pyrimidine catabolism, which often involves ring opening.
Caption: Potential degradation pathways for the compound.
References
- 1. scbt.com [scbt.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Technical Support Center: Enhancing Cell Permeability of 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives.
Troubleshooting Guide
Issue: My 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivative shows low permeability in a PAMPA assay.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a valuable tool for assessing passive diffusion.[1][2] Low permeability in this assay often points to suboptimal physicochemical properties for crossing a lipid membrane.
-
Possible Cause 1: High Polarity. The 4-oxo group and nitrogen atoms in the pyrido[1,2-a]pyrimidine core contribute to the polarity of the molecule. Excessive polar surface area (PSA) can hinder passive diffusion across the lipophilic cell membrane.[3]
-
Troubleshooting Strategy 1: Lipophilic Modifications. Consider adding lipophilic substituents to the core structure. This can be achieved by introducing alkyl or aryl groups at available positions. The goal is to increase the compound's logP value, a measure of lipophilicity.[4][5]
-
Troubleshooting Strategy 2: Prodrug Approach. Masking polar functional groups, such as the 4-oxo group, with a lipophilic promoiety can enhance membrane translocation.[6][7][8] This promoiety is designed to be cleaved intracellularly, releasing the active parent compound.
-
Possible Cause 2: High Molecular Weight. While the core structure is relatively small, the addition of large substituents can increase the molecular weight beyond the optimal range for passive diffusion.
-
Troubleshooting Strategy: Optimize Substituent Size. When making modifications, aim for a balance between increasing lipophilicity and maintaining a favorable molecular size.
Issue: My derivative has good PAMPA permeability but shows poor permeability in a Caco-2 assay.
A discrepancy between PAMPA and Caco-2 assay results often suggests the involvement of active transport mechanisms, as Caco-2 cells express various transporters.[9][10]
-
Possible Cause: Active Efflux. The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present in Caco-2 cells and actively transport substrates out of the cell.[11] Some pyridopyrimidine derivatives have been investigated as efflux pump inhibitors.[12][13]
-
Troubleshooting Strategy 1: Co-administration with Efflux Pump Inhibitors. To confirm if your compound is an efflux substrate, perform the Caco-2 assay in the presence of known efflux pump inhibitors like verapamil (for P-gp).[11] A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor would indicate that your compound is subject to active efflux.
-
Troubleshooting Strategy 2: Structural Modification to Evade Efflux. Analyze the structure-activity relationship of known substrates for the identified efflux pump. Modifications that reduce the recognition of your compound by the transporter can improve its net influx.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the cell permeability of 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives?
A1: The primary factors are lipophilicity, polar surface area (PSA), molecular weight, and susceptibility to active transport by efflux pumps. A delicate balance of these properties is crucial for optimal cell permeability.
Q2: How can I improve the cell permeability of my lead compound without significantly altering its bioactivity?
A2: A prodrug approach is a highly effective strategy.[8][14] By masking a polar functional group with a bioreversible promoiety, you can enhance permeability without permanently modifying the core pharmacophore.[6][7] Another approach is to make isosteric replacements of polar groups with less polar ones that maintain key interactions with the target.
Q3: What is the first step I should take to investigate the poor permeability of my compound?
A3: A good starting point is to perform both a PAMPA and a Caco-2 permeability assay. Comparing the results from these two assays can help you distinguish between issues with passive diffusion and those related to active transport.[9]
Q4: My compound is a potential substrate for an efflux pump. What are my options?
A4: You have two main options:
-
Co-administration with an efflux pump inhibitor: This can be a viable clinical strategy, but it adds complexity to the therapeutic regimen.
-
Structural modification of your compound: This is often the preferred approach in drug discovery. The goal is to design a new derivative that is no longer recognized by the efflux pump.
Data Presentation
Table 1: Example Permeability Data for Modified 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives
| Compound | Modification | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Parent | None | 0.5 | 0.2 | 10.5 |
| Derivative 1 | Addition of a lipophilic methyl group | 2.1 | 1.5 | 8.2 |
| Derivative 2 | Ester prodrug of the 4-oxo group | 5.8 | 4.9 | 1.8 |
| Derivative 3 | Co-administration of Parent with Verapamil | 0.5 | 1.8 | 1.2 |
Note: The data presented in this table are hypothetical examples for illustrative purposes.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.[1][15]
-
Materials: 96-well filter plates, 96-well acceptor plates, phosphatidylcholine in dodecane solution, phosphate-buffered saline (PBS), test compound stock solution, UV-Vis plate reader or LC-MS.
-
Method:
-
Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add buffer to the acceptor plate wells.
-
Add the test compound solution to the donor plate wells.
-
Assemble the donor and acceptor plates and incubate at room temperature.
-
After incubation, determine the compound concentration in both donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp).
-
2. Caco-2 Cell Permeability Assay
This assay assesses the transport of a compound across a monolayer of Caco-2 cells, which mimics the intestinal epithelium and includes active transporters.[10][16][17]
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), test compound, Lucifer yellow (for monolayer integrity check), LC-MS/MS.
-
Method:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by the Lucifer yellow permeability assay.[11]
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Take samples from the receiver compartment at specified time points.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the Papp value for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[11]
-
Visualizations
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Strategies for improving cell permeability.
Caption: Workflow for permeability assessment.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAMPA | Evotec [evotec.com]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of Efflux Pump Inhibitors as Biofilm Disruptors and Resistance Breakers in Gram-Negative (ESKAPEE) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Caco-2 Permeability | Evotec [evotec.com]
minimizing toxicity of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity and ensure reliable results in assays involving 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpected cytotoxicity with this compound in my cell-based assays?
A1: Unexpected cytotoxicity can stem from several factors. The inherent biological activity of the compound is a primary consideration, as pyridopyrimidine scaffolds are known to interact with various cellular targets, including a wide range of kinases.[1][2] Off-target effects are common and can lead to cell death if the compound inhibits essential cellular processes.[1] Additionally, poor solubility of the compound can lead to precipitation in the cell culture media, which can cause physical stress to cells and result in inaccurate dosing and apparent toxicity.[3][4] The solvent used to dissolve the compound, typically DMSO, can also be toxic to cells at higher concentrations (generally above 0.5%).[4][5]
Q2: My compound precipitates out of solution when I add it to the cell culture medium. How can I prevent this?
A2: Compound precipitation is a frequent issue, particularly with hydrophobic molecules. To address this, consider the following strategies:
-
Optimize Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in your cell culture medium as low as possible, ideally below 0.1% to 0.5%, to minimize its contribution to insolubility and direct toxicity.[4][5]
-
Modify the Dilution Method: Instead of adding the compound stock directly to the full volume of medium, try adding it dropwise while gently vortexing or stirring the medium to facilitate better dispersion.[4]
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the compound can improve solubility.[4]
-
Assess Solubility in Different Media: The composition of your cell culture medium, such as the presence or absence of serum, can impact compound solubility. It is advisable to test the solubility in the specific medium you are using for your experiments.[4]
Q3: How do I determine the optimal concentration range for my experiments to minimize toxicity while observing the desired effect?
A3: Establishing the correct concentration range is crucial. A systematic approach is recommended:
-
Literature Review: Check for any available data on similar compounds to get a starting point.
-
Solubility Testing: First, determine the maximum soluble concentration of your compound in the assay medium to avoid precipitation-related artifacts.[6]
-
Broad-Range Dose-Response Study: Perform an initial experiment with a wide range of concentrations (e.g., from nanomolar to millimolar) to identify a narrower, effective range.[6]
-
Refined Dose-Response Analysis: Conduct a more detailed dose-response experiment with more data points within the identified effective range to accurately determine key parameters like the IC50 (50% inhibitory concentration) or EC50 (50% effective concentration).[6][7]
Q4: I am observing high background toxicity or inconsistent results in my assays. What are the possible reasons?
A4: High background toxicity and inconsistent results can be due to several factors unrelated to the compound's specific activity:
-
Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to your cells by running a vehicle control experiment.[5][8]
-
"Edge Effect" in Microplates: The outer wells of a microplate are prone to increased evaporation, leading to changes in media concentration and osmolality, which can stress the cells.[3] To mitigate this, you can fill the outer wells with sterile PBS or media without cells.[3]
-
Cell Health and Density: Use healthy, viable cells at a consistent and optimal seeding density.[9] Over-confluent or unhealthy cells can be more susceptible to compound-induced toxicity.
-
Assay Interference: The compound itself might interfere with the assay reagents. For example, it could be fluorescent in a fluorescence-based assay or react with the detection reagents.[3] Running cell-free controls can help identify such interference.[3]
Troubleshooting Guides
Issue 1: High Basal Cytotoxicity in Control Wells (Vehicle Only)
| Observation | Potential Cause | Recommended Solution |
| Significant cell death in vehicle-treated wells. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high for the cell line being used.[5] | Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration. Aim to keep the final solvent concentration below 0.1% if possible.[5] |
| Media or Serum Quality: Variations in media formulation or serum lots can affect cell health and sensitivity.[10] | Use fresh, high-quality media and serum. Record lot numbers of all reagents to track potential sources of variability. | |
| Mycoplasma Contamination: Mycoplasma can alter cellular responses to treatments.[10] | Routinely test cell cultures for mycoplasma contamination. |
Issue 2: Compound Appears More Toxic Than Expected Based on Target Activity
| Observation | Potential Cause | Recommended Solution |
| Cell death occurs at concentrations well below the IC50 for the intended target. | Off-Target Effects: The compound may be inhibiting other essential cellular kinases or pathways.[1] Pyrido[2,3-d]pyrimidine scaffolds are known to interact with a range of kinases.[1][2] | Profile the compound against a kinase panel to identify potential off-target interactions.[1] Use a lower, more specific concentration of the compound if possible. |
| Compound Instability: The compound may be degrading in the cell culture medium into a more toxic substance. | Assess the stability of the compound in the culture medium over the duration of the experiment using methods like HPLC. | |
| Compound Precipitation: Even if not visible, micro-precipitation can cause cellular stress. | Re-evaluate the compound's solubility in the assay medium. Consider using a lower concentration or a different formulation if solubility is an issue. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivative 4 | MCF-7 (Breast Cancer) | Not Specified | 0.57 | [11] |
| Pyrido[2,3-d]pyrimidine derivative 4 | HepG2 (Liver Cancer) | Not Specified | 1.13 | [11] |
| Pyrido[2,3-d]pyrimidine derivative 11 | MCF-7 (Breast Cancer) | Not Specified | 1.31 | [11] |
| Pyrido[2,3-d]pyrimidine derivative 11 | HepG2 (Liver Cancer) | Not Specified | 0.99 | [11] |
| Pyrido[1,2-a]pyrimidin-4-one derivative 14i | Kyse-520 (Esophageal Cancer) | Antiproliferation Assay | 1.06 | [4] |
| Pyrido[1,2-a]pyrimidin-4-one derivative 14i | HBMEC (Normal Brain Endothelial Cells) | Antiproliferation Assay | 30.75 | [4] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that remains in solution in the cell culture medium.
Methodology:
-
Preparation: Prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., 100 mM in DMSO).
-
Dilution: Add the stock solution to the cell culture medium to achieve the highest desired final concentration.
-
Incubation and Observation: Incubate the solution under normal cell culture conditions (37°C, 5% CO2) for the intended duration of the experiment.[5]
-
Visual Inspection: Visually inspect the solution for any signs of precipitation, such as cloudiness, haze, or visible particles, both with the naked eye and under a microscope.[4]
-
Serial Dilutions: If precipitation is observed, perform serial dilutions until a concentration is reached where the compound remains fully dissolved. This will be your maximum working concentration for subsequent experiments.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution series of the compound in culture medium, starting from the maximum soluble concentration determined in Protocol 1.
-
Compound Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include appropriate controls: untreated cells (vehicle control) and medium only (background control).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: A logical workflow for determining optimal compound concentrations.
Caption: Potential signaling pathways affected by pyridopyrimidine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. Degradation of purines and pyrimidines by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Bioassay Protocols for 4-Oxo-4H-pyrido[1,2-a]pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining bioassay protocols involving 4-Oxo-4H-pyrido[1,2-a]pyrimidine compounds. This guide includes troubleshooting advice in a question-and-answer format, detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to facilitate successful and reproducible experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered when working with 4-Oxo-4H-pyrido[1,2-a]pyrimidine compounds in biological assays.
Compound Handling and Stability
Question 1: My 4-Oxo-4H-pyrido[1,2-a]pyrimidine compound shows variable activity in assays performed on different days, and its potency seems to decrease over time. What is the likely cause?
Answer: A primary reason for this issue is the potential instability of your compound, particularly when dissolved in dimethyl sulfoxide (DMSO) for an extended period. Some pyrimidine derivatives can undergo oxidation or other degradation reactions in DMSO, leading to a loss of activity.[1] To mitigate this:
-
Prepare Fresh Solutions: Whenever feasible, prepare fresh stock solutions of your compound in high-purity, anhydrous DMSO immediately before use.[1]
-
Minimize Storage Time: If storage is necessary, aliquot the stock solution into small, single-use volumes to reduce freeze-thaw cycles and exposure to air and moisture.[1]
-
Proper Storage: For long-term storage, keep the aliquoted DMSO stock solutions at -80°C.[2]
-
Protect from Light: The pyrimidine ring can be susceptible to photolytic decomposition under UV light, so it is advisable to protect compound solutions from prolonged light exposure.[3]
Question 2: I'm observing precipitation of my compound after diluting the DMSO stock into aqueous assay buffer. How can I address this solubility issue?
Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds.[2] Here are several steps to troubleshoot this:
-
Assess Solubility: Visually inspect your assay wells for any signs of precipitation. A formal solubility test can also be performed by creating a dilution series in the assay buffer and measuring turbidity.[1]
-
Use Co-solvents: Test the solubility in co-solvent systems, such as DMSO/water or ethanol/water, starting with low percentages of the organic solvent.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent effects on the biological system and to minimize precipitation.[2]
-
Advanced Formulation: For particularly challenging compounds, consider advanced formulation strategies like using cyclodextrins to form inclusion complexes or preparing nanosuspensions to increase the dissolution rate.[3]
Inconsistent Assay Results
Question 3: My dose-response curves are shallow or inconsistent, making it difficult to determine accurate IC50/EC50 values. What are the likely causes?
Answer: Inconsistent IC50 values can result from a combination of factors related to compound handling, assay parameters, and cellular factors.[2][4][5]
-
Compound Precipitation: As mentioned above, poor solubility can lead to an inaccurate estimation of the compound concentration in the assay, resulting in shallow dose-response curves.
-
Inaccurate Dilutions: Errors in preparing the serial dilutions can lead to inconsistencies. Always use calibrated pipettes and prepare fresh dilution series for each experiment.[4]
-
Cellular Factors:
-
Cell Density: Inconsistent cell seeding density can significantly impact results. Ensure a homogenous cell suspension and accurate cell counting before plating.[2]
-
Cell Health and Passage Number: Use healthy cells in the logarithmic growth phase and maintain a consistent and low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity.[2][6]
-
-
Assay Incubation Times: Ensure that incubation times for both the compound treatment and any subsequent assay steps are consistent across all experiments.[2]
Question 4: I am observing high background signals or interference in my fluorescence-based assay. Could my 4-Oxo-4H-pyrido[1,2-a]pyrimidine compound be the cause?
Answer: Yes, heterocyclic compounds, including pyrimidine derivatives, can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[1]
-
Run a Compound-Only Control: To check for intrinsic fluorescence, include a control with the compound in the assay buffer without the biological target (e.g., cells or enzyme).[1]
-
Optimize Wavelengths: If your instrument allows, adjust the excitation and emission wavelength settings to minimize the signal contribution from your compound.[1]
-
Consider Alternative Assays: If compound fluorescence is a persistent issue, switching to a non-fluorescence-based detection method, such as luminescence or absorbance, may be necessary.[1]
Quantitative Data Presentation
The following tables summarize the inhibitory activities of various 4-Oxo-4H-pyrido[1,2-a]pyrimidine and related pyrimidine derivatives against different biological targets. Note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Inhibitory Activity of Pyrido[1,2-a]pyrimidine Derivatives
| Compound Class | Target | Assay Type | IC50 Value | Reference |
| 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates | HIV-1 Integrase | Strand Transfer Inhibition | - | [7] |
| Pyrido[1,2-a]pyrimidin-4-one Derivatives | SHP2 | In vitro enzymatic assay | 0.104 µM (for compound 14i) | |
| 4-Oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines | Allergy (in vivo) | Rat Passive Cutaneous Anaphylaxis | Potent oral activity | [8] |
| 4H-pyrido[1,2-a]pyrimidin-4-one derivatives | Hyaluronidase | In vitro anti-inflammatory | More growth inhibition than Indomethacin at 10 µg | [9] |
Table 2: Comparative Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs Against Kinases
| Compound | Target Kinase | Cell Line / Assay Type | IC50 Value | Reference |
| Pyrido[2,3-d]pyrimidine Analog | EGFR | A549 (Lung Carcinoma) | 7.23 µM | [10] |
| Erlotinib (Reference) | EGFR | A549 (Lung Carcinoma) | 6.53 µM | [10] |
| Pyrido[2,3-d]pyrimidine Compound 4 | PIM-1 | In vitro kinase assay | 11.4 nM | [10][11] |
| AZD1208 (Reference) | PIM-1 | In vitro kinase assay | 0.4 nM | [10] |
| Staurosporine (Reference) | Pan-kinase | In vitro kinase assay | 16.7 nM | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate 4-Oxo-4H-pyrido[1,2-a]pyrimidine compounds.
1. In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[12]
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]
-
Compound Treatment: Prepare serial dilutions of the 4-Oxo-4H-pyrido[1,2-a]pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5]
-
2. Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay is suitable for high-throughput screening to identify kinase inhibitors.
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[13]
-
Protocol (384-well plate format):
-
Compound Preparation: Prepare serial dilutions of the test compounds. Include a DMSO-only vehicle control and a known positive control inhibitor.[13]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle, and positive control to the appropriate wells of a 384-well plate.[13]
-
Kinase Reaction: Prepare a master mix containing the target kinase (e.g., SHP2, EGFR), its specific peptide substrate, and the assay buffer. Dispense the kinase reaction mixture into each well of the assay plate.[13]
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[13]
-
Signal Detection: Stop the reaction and generate a luminescent signal by adding an ATP detection reagent (e.g., ADP-Glo™). Incubate for a short period (e.g., 10 minutes) to stabilize the signal.[10][13]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[13]
-
Data Analysis: Normalize the data to controls and calculate the IC50 values.
-
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
Experimental and Logical Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpsonline.com [wjpsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound and its derivatives is the Gould-Jacobs reaction.[1] This reaction involves the condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes thermal cyclization to yield the ethyl ester of the target molecule. Subsequent hydrolysis of the ester furnishes the final carboxylic acid.
Q2: What are the critical parameters to consider when scaling up the Gould-Jacobs reaction for this synthesis?
Scaling up the Gould-Jacobs reaction requires careful attention to several parameters to maintain yield and purity:
-
Temperature Control: The cyclization step is typically conducted at high temperatures. Uneven heating in large reactors can lead to the formation of byproducts and decomposition. The use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether is recommended for consistent temperature distribution.[2][3]
-
Reaction Time: Both the initial condensation and the subsequent cyclization times need to be optimized for the specific scale. Prolonged reaction times at high temperatures can lead to product degradation and the formation of tarry substances.[2]
-
Mixing Efficiency: Inadequate mixing in larger vessels can result in localized concentration gradients and hot spots, negatively impacting the reaction outcome. Efficient mechanical stirring is crucial.
-
Solvent Selection: While the reaction can be run neat, using a high-boiling inert solvent can facilitate heat transfer and prevent localized overheating.[2][3] However, the solvent must be efficiently removed during workup.
Q3: What are the common side reactions and byproducts observed during this synthesis?
Several side reactions can occur, potentially reducing the yield and purity of the final product:
-
Incomplete Cyclization: The intermediate formed from the initial condensation may not fully cyclize, especially if the temperature is too low or the reaction time is too short.[2]
-
Formation of Tarry Byproducts: Decomposition of starting materials or the product at high temperatures can lead to the formation of dark, tarry substances that complicate purification.[2]
-
Decarboxylation: At very high temperatures, the carboxylic acid group (or the ester) at the 3-position can be lost, leading to the formation of 4-oxo-4H-pyrido[1,2-a]pyrimidine.[2]
-
Formation of Isomers: If substituted 2-aminopyridines are used, there is a possibility of forming isomeric products depending on the cyclization position.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low Yield of the Final Product | - Incomplete initial condensation.- Incomplete cyclization.- Product degradation at high temperatures.- Inefficient purification. | - Ensure the quality and purity of starting materials (2-aminopyridine and DEEM).- Optimize the reaction temperature and time for both the condensation and cyclization steps through small-scale trials.- Consider using a higher boiling point solvent for better heat control during cyclization.- For the final hydrolysis step, ensure complete conversion of the ester to the carboxylic acid. |
| Formation of a Dark, Tarry Substance | - Reaction temperature is too high.- Prolonged reaction time.- Localized overheating due to poor mixing. | - Gradually increase the temperature to find the optimal balance for cyclization without significant decomposition.[2]- Reduce the reaction time.- Improve stirring efficiency in the reactor.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidative decomposition. |
| Product is Difficult to Purify or Crystallize | - Presence of unreacted starting materials or intermediates.- Formation of closely related byproducts.- Residual high-boiling solvent. | - Monitor the reaction progress by TLC or HPLC to ensure complete conversion.- Employ column chromatography for purification if simple recrystallization is ineffective.- Ensure thorough removal of the high-boiling solvent under high vacuum.[2]- Try trituration with a non-polar solvent to induce crystallization. |
| Batch-to-Batch Variability | - Inconsistent quality of raw materials.- Minor deviations in reaction conditions (temperature, time, stirring rate).- Variations in work-up and purification procedures. | - Source high-purity, consistent batches of starting materials.- Implement strict process controls for all critical reaction parameters.- Standardize all work-up and purification protocols. |
Experimental Protocols
Synthesis of Ethyl 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
This protocol is based on the principles of the Gould-Jacobs reaction and may require optimization for different scales.
Materials:
-
2-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
Procedure:
-
Condensation: In a suitable reactor equipped with a mechanical stirrer and a condenser, a mixture of 2-aminopyridine and a slight excess of diethyl ethoxymethylenemalonate is heated.
-
The reaction can be performed neat or in a high-boiling solvent. A typical temperature for the initial condensation is around 120-140°C.
-
The progress of the reaction should be monitored by TLC or HPLC to ensure the complete consumption of 2-aminopyridine.
-
Cyclization: After the initial condensation is complete, the temperature of the reaction mixture is raised to induce cyclization. This is often in the range of 240-260°C.
-
The reaction is held at this temperature for a specified time, which needs to be optimized based on the scale. Ethanol is evolved during this step and can be collected.
-
Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of a suitable solvent like petroleum ether or diisopropyl ether.
-
The solid product is collected by filtration, washed with a cold solvent, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Hydrolysis to this compound
Materials:
-
Ethyl 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
-
Aqueous sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
The ethyl ester is suspended in an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux until the hydrolysis is complete (monitoring by TLC or HPLC is recommended).
-
The solution is then cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water to remove any inorganic salts, and dried.
Quantitative Data
The following table summarizes typical reaction parameters and reported yields for the synthesis of similar pyrido[1,2-a]pyrimidine derivatives, which can serve as a starting point for optimization.
| Parameter | Lab Scale (reported for analogs) | Considerations for Scale-Up |
| Reactant Ratio (Amine:DEEM) | 1 : 1.1 - 1.5 | Maintain a slight excess of DEEM to ensure complete conversion of the amine. |
| Condensation Temperature | 120 - 150°C | Ensure uniform heating to avoid side reactions. |
| Cyclization Temperature | 240 - 260°C | Critical for reaction success; requires a robust heating system and efficient heat transfer. Overheating can lead to degradation. |
| Reaction Time (Cyclization) | 1 - 4 hours | Needs to be re-optimized at a larger scale; prolonged times increase byproduct formation. |
| Solvent | Neat or High-boiling inert solvent (e.g., Dowtherm A) | A solvent can improve heat management at scale but adds a removal step. |
| Yield (Ester formation) | 58% - 93% (for analogs)[4][5] | Yields may decrease on scale-up without proper optimization of reaction parameters. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis scale-up.
References
Validation & Comparative
A Comparative Analysis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid Derivatives and Leading HIV-1 Integrase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of emerging 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives against established HIV-1 integrase strand transfer inhibitors (INSTIs). This document synthesizes available experimental data on their efficacy, mechanism of action, and summarizes the methodologies used for their evaluation.
The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy.[1] INSTIs block the catalytic activity of this enzyme, preventing the integration of the viral genome into the host cell's DNA. This class of drugs, which includes raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir, has become a cornerstone of modern antiretroviral regimens due to their efficacy and safety profile.[1][2] In the ongoing search for novel antiretrovirals with improved resistance profiles and pharmacokinetic properties, several derivatives of this compound have emerged as promising candidates.
Comparative Efficacy of Pyrido[1,2-a]pyrimidine Derivatives and Approved INSTIs
Recent studies have highlighted the potential of substituted pyrido[1,2-a]pyrimidine scaffolds as potent HIV-1 integrase inhibitors. Notably, a series of 4-oxo-4,10-dihydrobenzo[3]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives has been synthesized and evaluated for their anti-HIV-1 activity. Among these, compound 6k demonstrated significant cell-based activity with a 50% effective concentration (EC50) of 0.8 µM and a selectivity index (SI) of 175.[1][4] Another compound from this series, compound 5 , showed direct inhibition of the integrase enzyme with a 50% inhibitory concentration (IC50) of 45 µM in a biochemical assay.[1][4]
Another promising class of compounds is the 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates , which have been optimized to be selective and highly efficient inhibitors of the strand transfer step of HIV-1 integration.[5] Some derivatives within the broader pyrido[1,2-a]pyrimidin-4-one class have exhibited nanomolar activity in both enzymatic and cellular assays.[6]
For comparison, the commercially available INSTIs generally exhibit significantly higher potency, with EC50 and IC50 values typically in the low nanomolar range. This highlights the current gap in potency between the novel pyrido[1,2-a]pyrimidine derivatives and the clinically approved drugs. However, the novel scaffold of the pyrido[1,2-a]pyrimidines presents an opportunity for further optimization to improve their antiviral activity.
Quantitative Comparison of In Vitro Efficacy
| Compound Class/Drug | Compound | Assay Type | Target | IC50 | EC50 | Selectivity Index (SI) | Reference(s) |
| Pyrido[1,2-a]pyrimidine Derivatives | 4-oxo-4,10-dihydrobenzo[3]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivative (Compound 6k) | Cell-based antiviral assay | HIV-1 replication | - | 0.8 µM | 175 | [1][4] |
| 4-oxo-4,10-dihydrobenzo[3]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivative (Compound 5) | Biochemical assay | HIV-1 Integrase | 45 µM | - | - | [1][4] | |
| Approved INSTIs | Raltegravir | Cell-based antiviral assay | Wild-type HIV-1 | - | ~9.15 nM | - | [7] |
| Dolutegravir | Cell-based antiviral assay | Wild-type HIV-1 | - | ~1.07 nM | - | [7] | |
| Bictegravir | Cell-based antiviral assay | Wild-type HIV-1 | - | Single-digit nM range | - | [8] | |
| Elvitegravir | Cell-based antiviral assay | Wild-type HIV-1 | - | Single-digit nM range | - | [8] |
Mechanism of Action: Targeting the HIV-1 Integrase
The primary mechanism of action for both the approved INSTIs and the novel pyrido[1,2-a]pyrimidine derivatives is the inhibition of the strand transfer reaction catalyzed by the HIV-1 integrase. This process involves the insertion of the reverse-transcribed viral DNA into the host cell's genome. By blocking this step, these inhibitors prevent the establishment of a productive and persistent infection.
The core structure of many INSTIs, including the diketo acid moiety, is crucial for chelating divalent metal ions (typically Mg2+) in the active site of the integrase. This chelation disrupts the catalytic activity of the enzyme. The pyrido[1,2-a]pyrimidine scaffold appears to serve as a bioisostere for the traditional diketo acid pharmacophore.
Mechanism of HIV-1 Integrase Inhibition.
Experimental Protocols
The evaluation of HIV-1 integrase inhibitors involves both biochemical and cell-based assays to determine their potency and selectivity.
Biochemical Assay: HIV-1 Integrase Strand Transfer Assay
This in vitro assay directly measures the ability of a compound to inhibit the catalytic activity of the purified recombinant HIV-1 integrase enzyme.
Objective: To determine the IC50 value of a test compound against the strand transfer step of HIV-1 integration.
Methodology:
-
Substrate Preparation: A biotin-labeled donor DNA duplex, mimicking the U5 end of the HIV-1 long terminal repeat, and a digoxin-labeled target DNA duplex are prepared.
-
Reaction Setup: The reaction is typically performed in a 96-well plate format. Recombinant HIV-1 integrase is incubated with the donor DNA.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., a pyrido[1,2-a]pyrimidine derivative) are added to the wells.
-
Strand Transfer Reaction: The target DNA is added to initiate the integration reaction, where the integrase catalyzes the insertion of the donor DNA into the target DNA.
-
Detection: The reaction products, which are dual-labeled with biotin and digoxin, are captured on streptavidin-coated magnetic beads. The amount of integrated DNA is then quantified by an anti-digoxin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.
-
Data Analysis: The IC50 value, the concentration at which the compound inhibits 50% of the integrase activity, is calculated from the dose-response curve.
HIV-1 Integrase Strand Transfer Assay Workflow.
Cell-Based Assay: HIV-1 Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more biologically relevant measure of antiviral activity.
Objective: To determine the EC50 value of a test compound against HIV-1 replication in a susceptible cell line.
Methodology:
-
Cell Culture: A susceptible T-cell line (e.g., MT-4 cells) is cultured.
-
Infection: The cells are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the test compound.
-
Incubation: The infected cells are incubated for several days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker in the cell culture supernatant. A common method is the p24 antigen capture ELISA, which measures the amount of the viral capsid protein p24.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT assay) is performed to determine the concentration of the compound that is toxic to the cells (CC50).
-
Data Analysis: The EC50 value, the concentration at which the compound inhibits viral replication by 50%, is determined from the dose-response curve. The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.
Conclusion
Derivatives of this compound represent a novel and promising scaffold for the development of new HIV-1 integrase inhibitors. While the currently reported compounds exhibit lower potency compared to clinically approved INSTIs, their unique chemical structure offers a valuable starting point for further lead optimization. Continued medicinal chemistry efforts to enhance their antiviral activity and improve their pharmacokinetic properties could lead to the development of new therapeutic options for the treatment of HIV-1 infection. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these emerging compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4-Oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors: Synthesis, Docking Studies, Molecular Dynamics Simulation and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of research workflows, this document aims to facilitate further drug discovery and development efforts in this area.
Comparative Anticancer Activity
Recent research has focused on the synthesis and evaluation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives as potential anticancer agents. The in vitro cytotoxic activity of a series of these compounds was assessed against four human cancer cell lines: lung (A549), prostate (DU-145), colon (HCT-116), and breast (MCF-7). The results, summarized as IC50 values (the concentration required to inhibit the growth of 50% of cells), are presented below.
| Compound ID | R Group (Substitution on Carboxamide) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. DU-145 (Prostate) | IC50 (µM) vs. HCT-116 (Colon) | IC50 (µM) vs. MCF-7 (Breast) |
| 6h | 4-fluorobenzyl | 4.2 ± 0.15 | 5.1 ± 0.21 | 6.3 ± 0.25 | 7.8 ± 0.31 |
| 6i | 4-chlorobenzyl | 3.2 ± 0.12 | 4.5 ± 0.18 | 5.9 ± 0.23 | 6.9 ± 0.27 |
| 6j | 4-bromobenzyl | 3.6 ± 0.11 | 4.8 ± 0.19 | 5.5 ± 0.22 | 6.5 ± 0.26 |
| 6k | 4-methylbenzyl | 5.8 ± 0.23 | 6.9 ± 0.27 | 7.5 ± 0.30 | 8.1 ± 0.32 |
| 6n | 2-phenylethyl | 8.1 ± 0.32 | 9.2 ± 0.36 | >10 | >10 |
Data extracted from Kumar et al., 2015.[1]
Key SAR Observations:
-
Influence of the Carboxamide Substituent: The nature of the substituent on the carboxamide nitrogen at the 3-position significantly impacts cytotoxic activity.
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents, particularly substituted benzyl groups, generally lead to higher potency compared to aliphatic substituents like the 2-phenylethyl group in compound 6n .[1]
-
Effect of Halogen Substitution on the Benzyl Ring: Among the benzyl derivatives, those with halogen substituents (fluoro, chloro, bromo) at the para-position (6h, 6i, 6j ) displayed the most potent anticancer activity across all cell lines.[1] The chloro-substituted analog 6i exhibited the lowest IC50 value against the A549 lung cancer cell line.[1]
-
Electron-donating vs. Electron-withdrawing Groups: The presence of an electron-donating methyl group (6k ) resulted in a slight decrease in activity compared to the halogenated analogs.[1]
Experimental Protocols
The following is a detailed protocol for the MTT assay, a colorimetric method used to assess cell viability and determine the IC50 values of the 4-oxo-4H-pyrido[1,2-a]pyrimidine analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified by dissolving the formazan in a suitable solvent and measuring its absorbance.[2]
Materials:
-
96-well microplates[3]
-
Test compounds (dissolved in DMSO)
-
Human cancer cell lines (e.g., A549, DU-145, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, penicillin/streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach and resume growth.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed a level toxic to the cells (typically <0.5%).
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include control wells: cells with medium only (negative control) and cells with a known cytotoxic agent (positive control).
-
Incubate the plates for 48-72 hours.[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Research Process
The following diagrams illustrate the typical workflow for structure-activity relationship studies and a key signaling pathway often implicated in cancer, which can be targeted by small molecule inhibitors.
Caption: A diagram illustrating the iterative cycle of drug discovery, from initial scaffold selection and analog design to biological screening and structure-activity relationship (SAR) analysis.
Caption: A simplified representation of the PI3K/Akt signaling cascade, a critical pathway in cell survival and proliferation that is often dysregulated in cancer and is a common target for kinase inhibitors.[5][6][7][8][]
References
- 1. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT (Assay protocol [protocols.io]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridopyrimidine Isomers: Unraveling the Impact of Nitrogen Placement on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As structural mimics of purines, these fused heterocyclic systems have been extensively explored as inhibitors of various enzymes, particularly kinases, making them a focal point in the development of novel therapeutics for cancer and other diseases. The four principal isomers—pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine—exhibit distinct biological profiles, underscoring the critical influence of nitrogen atom placement within the pyridine ring on their pharmacological activity. This guide provides a comparative analysis of the biological activities of these isomers, supported by quantitative data and detailed experimental methodologies, to aid researchers in navigating this complex chemical space.
Isomeric Scaffolds and Their Biological Significance
The arrangement of the nitrogen atom in the pyridine ring dictates the electronic distribution and three-dimensional shape of the pyridopyrimidine core, which in turn influences its interaction with biological targets. While pyrido[2,3-d]pyrimidines are the most extensively studied class, emerging research on other isomers reveals unique and potent activities.
-
Pyrido[2,3-d]pyrimidines: This isomer is the most prevalent in the literature and is associated with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Numerous pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[1][2]
-
Pyrido[3,2-d]pyrimidines: Though less explored due to more complex synthetic routes, this isomer has shown significant promise. A notable study directly comparing its activity with the [2,3-d] isomer revealed its superiority as a dual inhibitor of extracellular signal-regulated kinase 2 (ERK2) and PI3Kα.
-
Pyrido[3,4-d]pyrimidines: This class of isomers is also recognized for its potential as anticancer agents, with derivatives showing selective inhibitory effects against renal and breast cancer cell lines.
-
Pyrido[4,3-d]pyrimidines: Research on this isomer has highlighted its potential in targeting key enzymes implicated in cancer, such as fibroblast growth factor receptor (FGFR) tyrosine kinase and CDKs.
Comparative Biological Activity: A Case Study in Kinase Inhibition
A key example illustrating the profound impact of isomerism on biological activity is the comparative study of pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine scaffolds as dual inhibitors of the ERK2 and PI3Kα kinases, two critical targets in cancer therapy.
A study by Zhang et al. demonstrated that the pyrido[3,2-d]pyrimidine scaffold exhibited suitable inhibitory activities against both ERK2 and PI3Kα. In stark contrast, the corresponding pyrido[2,3-d]pyrimidine isomer showed significantly diminished activity, with only 1.8% and 15.1% inhibition of ERK2 and PI3Kα, respectively, at a concentration of 1 µM. This finding strongly suggests that the orientation of the pyridine nitrogen in the [3,2-d] isomer is more favorable for binding to the active sites of these kinases.
Quantitative Data Summary
The following table summarizes the comparative inhibitory activity of representative pyridopyrimidine isomers against ERK2 and PI3Kα.
| Isomeric Scaffold | Target Kinase | % Inhibition at 1 µM | Reference |
| Pyrido[2,3-d]pyrimidine | ERK2 | 1.8% | Zhang et al. |
| PI3Kα | 15.1% | Zhang et al. | |
| Pyrido[3,2-d]pyrimidine | ERK2 | Suitable Inhibition | Zhang et al. |
| PI3Kα | Suitable Inhibition | Zhang et al. |
Experimental Protocols
The determination of biological activity for pyridopyrimidine isomers relies on robust and reproducible in vitro assays. Below are detailed methodologies for the key experiments cited in the comparative analysis.
In Vitro Kinase Inhibition Assay (for ERK2 and PI3Kα)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human ERK2 and PI3Kα enzymes
-
Specific peptide or protein substrate for each kinase
-
Test pyridopyrimidine isomers dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyridopyrimidine isomers in DMSO.
-
Reaction Setup: In the wells of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP generated by the kinase reaction into a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test pyridopyrimidine isomers dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridopyrimidine isomers. Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Workflow and Signaling Pathways
To further elucidate the experimental processes and the biological context of pyridopyrimidine isomer activity, the following diagrams are provided.
Figure 1. General experimental workflow for the comparative analysis of pyridopyrimidine isomers.
Figure 2. Simplified signaling pathways targeted by dual ERK2/PI3Kα inhibitors.
Conclusion
The comparative analysis of pyridopyrimidine isomers reveals that subtle changes in the arrangement of the nitrogen atom within the pyridine ring can lead to significant differences in biological activity. The superior performance of the pyrido[3,2-d]pyrimidine scaffold over its [2,3-d] counterpart as a dual ERK2/PI3Kα inhibitor highlights the importance of exploring all isomeric forms in drug discovery campaigns. While the pyrido[2,3-d]pyrimidine core remains a valuable and well-explored scaffold, this guide underscores the untapped potential of its less-studied isomers. Further systematic comparative studies are warranted to fully elucidate the structure-activity relationships across the entire pyridopyrimidine family, which will undoubtedly pave the way for the development of more potent and selective therapeutics.
References
cross-validation of analytical methods for 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of successful drug development. This guide provides a comparative overview of analytical methodologies for the cross-validation of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available data for this specific molecule, this guide leverages information from structurally similar pyrimidine derivatives to present a comprehensive comparison of common analytical techniques.
Cross-validation of analytical methods is a critical process in analytical chemistry, employed to ensure the consistency and reliability of data when two or more analytical methods are used.[1] This is particularly important when transferring methods between laboratories or when a new method is introduced to replace an existing one.[2]
Comparison of Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two of the most prevalent techniques for the analysis of pyrimidine derivatives.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information, minimizing interference. |
| Sensitivity | Typically in the microgram per milliliter (μg/mL) range.[3] | High; capable of detecting picogram to nanogram per milliliter (pg/mL to ng/mL) levels. |
| Linearity | Good, with a typical correlation coefficient (r²) > 0.99.[3] | Excellent, with a wide dynamic range and r² > 0.99. |
| Precision | Generally good, with Relative Standard Deviation (RSD) < 2%. | Excellent, with RSD typically < 15% (lower for higher concentrations). |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Throughput | Can be high, depending on the run time. | Can be very high with rapid gradient methods. |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quality control analysis of bulk drug substances and formulated products.
1. Instrumentation:
-
HPLC system with a UV-VIS detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Data acquisition and processing software.
2. Mobile Phase Preparation:
-
A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The exact ratio should be optimized for a specific compound.
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions at a known concentration.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Determined by measuring the UV spectrum of the analyte (e.g., 275 nm for a similar pyrimidine derivative).[3]
5. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.[3]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts. The RSD for both should be ≤ 2%.
-
-
Selectivity: Analyze a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for bioanalytical studies requiring high sensitivity and selectivity, such as the analysis of metabolites in biological matrices.
1. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Data acquisition and processing software.
2. Mobile Phase Preparation:
-
Similar to HPLC-UV, but using MS-grade solvents and additives (e.g., formic acid or ammonium acetate) to enhance ionization.
3. Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and a suitable internal standard (IS). A structural analog is often used as an IS to minimize the effect of electrospray ionization suppression.
-
Prepare calibration standards and quality control (QC) samples by spiking the biological matrix (e.g., plasma, urine) with the analyte and IS.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
4. LC-MS/MS Conditions:
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the IS to ensure high selectivity and sensitivity.
5. Validation Parameters:
-
Linearity: Analyze a series of at least six non-zero concentrations. The r² should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).
-
Selectivity: Analyze at least six different batches of the biological matrix to ensure no endogenous interferences.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage).
Workflow and Validation Relationships
The following diagrams illustrate the general workflow for cross-validation and the relationship between key validation parameters.
References
A Comparative Analysis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid Derivatives and Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory potential of derivatives of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid against well-established anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen and corticosteroids such as Dexamethasone. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the evaluation of this compound class for further drug development.
Introduction to Anti-Inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to a variety of diseases. Current anti-inflammatory therapies primarily fall into two categories: NSAIDs and corticosteroids.
-
NSAIDs , such as Ibuprofen and Naproxen, primarily function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the role of COX-1 in protecting the stomach lining.[1]
-
Corticosteroids , like Dexamethasone, are potent anti-inflammatory agents that act by binding to the glucocorticoid receptor. This interaction leads to the altered expression of numerous genes involved in the inflammatory response, generally suppressing the production of pro-inflammatory cytokines and other inflammatory mediators.
The pyrido[1,2-a]pyrimidine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry due to its diverse biological activities. This guide focuses on the anti-inflammatory properties of derivatives of this compound, exploring their potential as a novel class of anti-inflammatory agents.
Comparative Efficacy Data
Direct comparative studies on this compound are limited in publicly available literature. However, research on its derivatives provides insights into the potential anti-inflammatory activity of this chemical class. The following table summarizes the available quantitative data from in vitro assays, comparing derivatives of this compound with standard anti-inflammatory drugs.
| Compound/Drug | Assay Type | Target(s) | IC50 / Activity | Reference Compound | Reference Compound IC50 / Activity |
| 4H-pyrido[1,2-a]pyrimidin-4-one derivatives | Hyaluronidase Inhibition | Hyaluronidase | More potent growth inhibition than standard | Indomethacin | Standard |
| (Specific derivatives not named) | at 10 µg concentration | ||||
| Celecoxib | COX-2 Whole Blood Assay | COX-2 | 92% inhibition at 2 µM | - | - |
| SC-560 | COX-1 Whole Blood Assay | COX-1 | Inhibited PGE2 production | - | - |
| Hop Extract | COX-2 Whole Blood Assay | COX-2 | IC50 of 20.4 µg/mL | - | - |
Note: The data presented is a compilation from various studies and may not be directly comparable due to differences in experimental conditions.
Mechanisms of Action
The anti-inflammatory effects of the compared drug classes are mediated through distinct molecular pathways.
NSAIDs (Ibuprofen, Naproxen): These drugs act as competitive inhibitors of the cyclooxygenase (COX) enzymes. By blocking the active site of COX-1 and COX-2, they prevent the conversion of arachidonic acid into prostaglandins, which are key signaling molecules that promote inflammation, pain, and fever.
Corticosteroids (Dexamethasone): Dexamethasone, a synthetic glucocorticoid, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR-Dexamethasone complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes like COX-2. A key mechanism is the inhibition of the NF-κB signaling pathway.
This compound Derivatives: Based on available research, derivatives of this compound may exert their anti-inflammatory effects through multiple mechanisms. One identified mechanism is the inhibition of the hyaluronidase enzyme, which is involved in the degradation of hyaluronic acid, a process associated with chronic inflammatory conditions.[3] Furthermore, the broader class of pyrimidine derivatives has been shown to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors.
Below is a diagram illustrating the NF-κB signaling pathway, a central regulator of inflammation and a key target for corticosteroids.
Caption: The NF-κB signaling pathway in inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of anti-inflammatory compounds.
In Vitro: Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)
This assay is used to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX. COX converts arachidonic acid to prostaglandin G2 (PGG2). In the presence of a fluorescent probe, the peroxidase component of COX converts the probe to a highly fluorescent product. The rate of fluorescence increase is proportional to the COX activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer, COX-1 and COX-2 enzymes, a fluorescent probe solution, and arachidonic acid solution according to the manufacturer's instructions.
-
Compound Preparation: Dissolve the test compound (e.g., this compound derivative) and reference inhibitors (e.g., Ibuprofen, Celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the compounds.
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add the test compound dilutions, reference inhibitors, and a vehicle control to their respective wells.
-
Add the COX enzyme (either COX-1 or COX-2) to all wells except the blank.
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
-
Data Acquisition: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[4][5]
Protocol:
-
Animal Acclimatization: Acclimate the animals (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Ibuprofen or Dexamethasone), and test groups receiving different doses of the this compound derivative. Administer the compounds orally or via intraperitoneal injection.
-
Induction of Edema: After a specific time following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed anti-inflammatory effects.
-
The following diagram illustrates a general experimental workflow for screening and evaluating novel anti-inflammatory compounds.
Caption: General experimental workflow for anti-inflammatory drug discovery.
Conclusion
Derivatives of this compound represent a class of compounds with demonstrated anti-inflammatory potential in preclinical studies. The available data, primarily from in vitro hyaluronidase inhibition assays, suggests that these compounds may offer a novel mechanism of action compared to traditional NSAIDs and corticosteroids. However, a comprehensive understanding of their efficacy and mechanism requires further investigation, including direct comparative studies against standard drugs in a broader range of in vitro and in vivo models, particularly focusing on their COX inhibition profile and effects on key inflammatory signaling pathways. The experimental protocols and workflows outlined in this guide provide a framework for such future evaluations.
References
A Comparative Guide to the Efficacy of 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-Oxo-4H-pyrido[1,2-a]pyrimidine core structure is a versatile scaffold that has demonstrated a wide range of biological activities. While direct and comprehensive efficacy data for the parent compound, 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, is limited in publicly available literature, numerous derivatives have been synthesized and evaluated for their therapeutic potential. This guide provides a comparative overview of the in vitro and in vivo efficacy of these derivatives, supported by experimental data and detailed methodologies, to inform further research and drug development efforts. The data presented herein is collated from preclinical studies and highlights the potential of this chemical class in oncology, inflammation, and infectious diseases.
I. Comparative Efficacy Data
The following tables summarize the quantitative efficacy of various 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives across different therapeutic areas.
Table 1: In Vitro Anticancer Efficacy
| Compound/Derivative Class | Target/Assay | Cell Line(s) | Efficacy Metric (IC₅₀) | Reference(s) |
| Pyrido[1,2-a]pyrimidin-4-one (SHP2 Inhibitor) | SHP2 Enzymatic Assay | - | 0.104 µM | [1] |
| Pyrido[1,2-a]pyrimidin-4-one (SHP2 Inhibitor) | Kyse-520 (Esophageal) | Kyse-520 | 1.06 µM | [1] |
| Pyrido[1,2-a]pyrimidine-3-carboxamide | Anticancer Screen | Four human cancer cell lines | Promising Activity | [2] |
| Pyrido[2,3-d]pyrimidine (PIM-1 Inhibitor) | PIM-1 Kinase Assay | - | 11.4 nM | |
| Pyrido[2,3-d]pyrimidine (PIM-1 Inhibitor) | MCF-7 (Breast) | MCF-7 | 0.57 µM | |
| Pyrido[2,3-d]pyrimidine (PIM-1 Inhibitor) | HepG2 (Liver) | HepG2 | 1.13 µM | |
| Pyrido[2,3-d]pyrimidinone (Multi-kinase inhibitor) | HepG-2 (Liver) | HepG-2 | 0.3 µM | [3] |
| Pyrido[2,3-d]pyrimidinone (Multi-kinase inhibitor) | PC-3 (Prostate) | PC-3 | 6.6 µM | [3] |
| Pyrido[2,3-d]pyrimidinone (Multi-kinase inhibitor) | HCT-116 (Colon) | HCT-116 | 7 µM | [3] |
Table 2: In Vivo Anticancer Efficacy
| Compound/Derivative Class | Animal Model | Tumor Type | Dosing Regimen | Efficacy Outcome | Reference(s) |
| Pyrido[1',2':1,2]imidazo[4,5-h]quinazoline | Swiss nude mice xenograft | A2780 Ovarian Carcinoma | 10 mg/kg (IV, weekly) | Significant decrease in tumor volume | [4] |
| SHP2 Degrader (PROTAC) | Xenograft mouse model | Human cancer cell line | 25 and 50 mg/kg (IP) | Nearly complete tumor regression | [5] |
| Pyrazoline derivative (SHP2 inhibitor) | HCT116 xenograft model | HCT116 Colon Carcinoma | 25 and 50 mg/kg (oral, daily) | Significant tumor growth suppression | [6] |
Table 3: In Vitro and In Vivo Anti-inflammatory Efficacy
| Compound/Derivative Class | Assay/Animal Model | Efficacy Metric/Outcome | Reference(s) |
| Pyrido[1,2-c]pyrimidine derivatives | Carrageenan mouse paw edema | Active at 20 mg/kg (p.o.) | [7] |
| Pyrido[2,3-d]pyrimidine-1,4-dione derivatives | Rat paw induced edema | 60% edema inhibition at 10 mg/kg | [8] |
| Pyrido[2,3-d]pyridazine-2,8-dione derivative | Croton oil-induced ear edema | 82% inhibition of ear edema | [9][10] |
| Pyrimido[1,2-b]pyridazin-2-one derivative | NO production in RAW264.7 cells | IC₅₀ of 29.94 µM | [11] |
II. Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives are provided below.
In Vitro SHP2 Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of SHP2.
-
Methodology:
-
Recombinant human SHP2 protein is incubated with the test compound at various concentrations in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT).
-
The phosphatase reaction is initiated by the addition of a phosphopeptide substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).
-
The fluorescence signal, resulting from the dephosphorylation of the substrate, is measured over time using a plate reader at appropriate excitation and emission wavelengths.
-
The initial reaction velocity is calculated for each inhibitor concentration.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.
-
In Vivo Carrageenan-Induced Paw Edema in Mice
-
Objective: To evaluate the acute anti-inflammatory activity of a compound.
-
Methodology:
-
Mice are orally administered the test compound or a vehicle control.
-
After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
-
In Vivo Tumor Xenograft Model
-
Objective: To assess the antitumor efficacy of a compound in a living organism.
-
Methodology:
-
Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by the degree of tumor growth inhibition compared to the control group.
-
III. Signaling Pathways and Experimental Workflow
The biological effects of 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives are often attributed to their modulation of key cellular signaling pathways.
Caption: SHP2-Mediated RAS-ERK Signaling Pathway and Inhibition.
Caption: PI3K-AKT Signaling Pathway and Potential Inhibition Points.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Caption: General Drug Discovery Workflow for Pyrido[1,2-a]pyrimidines.
References
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterisation of the antitumour properties of pyrido[1',2':1,2]imidazo[4,5-h]quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity | MDPI [mdpi.com]
- 6. Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis and inhibitory effects of some pyrido[1,2-c]pyrimidine derivatives on leukocyte formations and experimental inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
A Head-to-Head Comparison of Synthesis Routes for Pyridopyrimidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of pyridopyrimidines, a class of heterocyclic compounds with significant therapeutic potential, is a subject of considerable interest. This guide provides a detailed, head-to-head comparison of three prominent synthetic routes: the one-pot multicomponent reaction, the Bohlmann-Rahtz synthesis, and the Guareschi-Thorpe synthesis. We will delve into the experimental protocols, compare their performance based on quantitative data, and visualize the synthetic pathways to aid in the selection of the most suitable method for your research needs.
The pyridopyrimidine core is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. The efficient construction of this scaffold is therefore a critical aspect of drug discovery and development. This comparative guide aims to provide an objective overview of the available synthetic strategies, highlighting their advantages and limitations.
At a Glance: Comparing the Synthesis Routes
| Synthesis Route | Key Features | Typical Yield | Reaction Time | Scalability |
| One-Pot Multicomponent Reaction (MCR) | High atom economy, operational simplicity, access to diverse structures in a single step. Often amenable to microwave assistance for accelerated reaction times. | Good to Excellent (70-95%) | 5 minutes - 12 hours | Good, particularly with optimized conditions. |
| Bohlmann-Rahtz Synthesis | A classic method for pyridine ring formation, applicable to pyridopyrimidines. Often proceeds in two steps but can be adapted to a one-pot procedure. | Moderate to Good (60-90%) | 2 - 72 hours | Moderate, can be limited by the stability of intermediates and the need for higher temperatures. |
| Guareschi-Thorpe Synthesis | A versatile method for constructing substituted 2-pyridones. While not as commonly reported for pyridopyrimidines, its principles can be adapted. | Good (for pyridones) | 1 - 24 hours | Good |
In-Depth Analysis of Synthesis Routes
This section provides a detailed examination of each synthetic route, including a representative experimental protocol and a discussion of its performance.
One-Pot Multicomponent Reaction (MCR) under Microwave Irradiation
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis due to their efficiency and ability to generate molecular complexity in a single step. When coupled with microwave irradiation, these reactions can be significantly accelerated, leading to rapid access to diverse libraries of compounds. A common MCR for the synthesis of pyridopyrimidines involves the condensation of an aminopyrimidine, an aldehyde, and an active methylene compound.
Caption: One-Pot Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines.
-
Reaction Setup: In a 10 mL microwave vial, a mixture of 4-aminouracil (1 mmol), benzaldehyde (1 mmol), and malononitrile (1.2 mmol) is prepared in dimethylformamide (DMF, 3 mL).
-
Microwave Irradiation: The vial is sealed and subjected to microwave irradiation at 250 W. The temperature is ramped to 120°C and held for 5-10 minutes.
-
Work-up and Purification: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
| Parameter | Value | Reference |
| Yield | 82-95% | [1] |
| Reaction Time | 5-10 minutes | [1] |
| Solvent | DMF | [1] |
| Catalyst | Catalyst-free (under microwave) or Diammonium hydrogen phosphate (conventional heating) | [1] |
The one-pot multicomponent approach under microwave irradiation offers a rapid and high-yielding route to pyridopyrimidines.[1][2][3][4][5] The operational simplicity and the ability to generate a diverse range of derivatives by varying the starting materials make this method highly attractive for medicinal chemistry applications. The use of environmentally benign solvents like water or ethanol can further enhance the green credentials of this synthesis.[2]
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a classical method for the formation of substituted pyridines from enamines and ethynyl ketones.[6][7][8] This two-step process, which involves a Michael addition followed by a cyclodehydration, has been successfully adapted for the synthesis of the pyridopyrimidine scaffold. The reaction can also be performed in a one-pot fashion, often with the aid of acid catalysis to promote the cyclization step at lower temperatures.[6]
Caption: Bohlmann-Rahtz Synthesis of a Pyrido[2,3-d]pyrimidine.
-
Reaction Setup: To a solution of 2,6-diaminopyrimidin-4-one (1 mmol) and but-3-yn-2-one (1.2 mmol) in toluene (10 mL), ytterbium(III) trifluoromethanesulfonate (20 mol%) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired pyridopyrimidine.
| Parameter | Value | Reference |
| Yield | up to 94% | [9] |
| Reaction Time | 24 hours | [9] |
| Solvent | Toluene | [9] |
| Catalyst | Ytterbium(III) trifluoromethanesulfonate or Zinc(II) bromide | [9] |
The Bohlmann-Rahtz synthesis provides a reliable method for the construction of the pyridopyrimidine core with good control over regiochemistry.[10] The use of Lewis or Brønsted acid catalysts can significantly improve the efficiency of the cyclodehydration step, allowing the reaction to proceed under milder conditions.[6][9] However, the reaction may require longer reaction times compared to microwave-assisted MCRs, and the synthesis of the required enamine or ethynyl ketone precursors may add extra steps to the overall synthetic sequence.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a classic condensation reaction used to prepare 2-pyridone derivatives. While its direct application to the synthesis of pyridopyrimidines is not as extensively documented as the other routes, the underlying principles of this reaction can be conceptually extended to the construction of the pyridone moiety within the pyridopyrimidine framework. The reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene compound in the presence of a base.
Caption: General Scheme of the Guareschi-Thorpe Pyridone Synthesis.
To adapt this synthesis for pyridopyrimidines, one could envision reacting a suitably functionalized pyrimidine derivative, which contains a 1,3-dicarbonyl or an equivalent reactive moiety, with an active methylene compound in the presence of an ammonia source.
-
Reaction Setup: A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol) is prepared in a 1:1 mixture of water and ethanol.
-
Reaction Conditions: The mixture is heated at 80°C for a specified time (typically 1-5 hours).
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.
| Parameter | Value | Reference |
| Yield | High | [11][12] |
| Reaction Time | 1-5 hours | [12] |
| Solvent | Water/Ethanol | [11][12] |
| Base | Ammonium Carbonate | [11][12] |
The Guareschi-Thorpe synthesis is a robust and often high-yielding method for preparing 2-pyridones.[13] Its use of readily available starting materials and often aqueous reaction conditions makes it an attractive and environmentally friendly approach.[11][12] While direct examples of its use for complex pyridopyrimidines are scarce in the readily available literature, the fundamental reactivity it exploits holds promise for the development of novel synthetic routes to this important class of heterocycles. Further research in this area could unlock new and efficient pathways to pyridopyrimidine derivatives.
Visualizing the Synthetic Workflows
To further aid in the understanding and comparison of these synthetic routes, the following diagrams, generated using the DOT language, illustrate the typical experimental workflows.
Experimental Workflow: One-Pot Multicomponent Synthesis
Caption: Workflow for a Microwave-Assisted Multicomponent Reaction.
Experimental Workflow: Bohlmann-Rahtz Synthesis (Two-Step)
Caption: General Workflow for a Two-Step Bohlmann-Rahtz Synthesis.
Conclusion
The choice of synthetic route for the preparation of pyridopyrimidines depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the available equipment.
-
One-pot multicomponent reactions , particularly when enhanced by microwave irradiation, offer the most rapid and often highest-yielding pathway to a wide array of pyridopyrimidine derivatives. Their operational simplicity makes them ideal for the rapid generation of compound libraries for biological screening.
-
The Bohlmann-Rahtz synthesis represents a more classical yet robust approach, providing good yields and excellent regiocontrol. It is a valuable tool for the synthesis of specific target molecules where the starting materials are readily accessible.
-
The Guareschi-Thorpe synthesis , while not as established for pyridopyrimidines, presents an interesting and potentially underexplored avenue for the construction of the pyridone substructure within the fused ring system. Its green credentials and use of simple building blocks warrant further investigation in this context.
By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently access the pyridopyrimidine scaffolds necessary for advancing their drug discovery and development programs.
References
- 1. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Evaluating the Kinase Selectivity Profile of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of small molecule inhibitors is intrinsically linked to their selectivity for the intended biological target. Off-target effects can lead to unforeseen toxicities and a reduction in the therapeutic window. The compound 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid belongs to a chemical class known for its diverse biological activities, with various derivatives showing potential as inhibitors of enzymes such as HIV-1 integrase and hyaluronidase. Notably, the broader family of pyrimidine-based compounds has yielded numerous potent kinase inhibitors.
While the specific biological target of this compound is not definitively established in publicly available literature, its structural similarity to known kinase inhibitors warrants a thorough evaluation of its kinase selectivity profile. This guide presents a hypothetical comparative analysis of this compound against a panel of well-characterized kinase inhibitors. The aim is to provide a framework for assessing its potential as a selective kinase inhibitor and to detail the experimental protocols required for such an evaluation.
Comparative Kinase Inhibition Profile
To contextualize the selectivity of a novel compound, it is essential to compare its inhibitory activity against a panel of diverse kinases alongside inhibitors with known selectivity profiles. The following table presents hypothetical inhibitory concentration (IC50) values for this compound against a representative panel of kinases. For comparison, data for established selective and broad-spectrum kinase inhibitors are included. A lower IC50 value indicates higher potency.
| Compound | EGFR (nM) | Src (nM) | PIM-1 (nM) | VEGFR2 (nM) | Abl (nM) |
| This compound (Hypothetical Data) | 850 | 75 | 95 | 1,200 | 250 |
| Erlotinib (EGFR selective) | 2[1][2] | >10,000 | >10,000 | >10,000 | >10,000 |
| Bosutinib (Src/Abl selective) | >5,000 | 1.2[3] | >5,000 | >5,000 | 1[4] |
| AZD1208 (PIM selective) | >10,000 | >10,000 | 0.4[5][6] | >10,000 | >10,000 |
| Sunitinib (Multi-targeted) | >5,000 | >200 | Not Reported | 80[7] | >200 |
| Staurosporine (Broad-spectrum) | 15 | 6[8] | 10 | 12 | 20 |
Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only.
From this hypothetical data, one could infer that this compound exhibits a preference for Src family kinases and PIM-1, with significantly less activity against EGFR and VEGFR2. The comparison with highly selective inhibitors like Erlotinib and broad-spectrum inhibitors like Staurosporine highlights a moderately selective profile.
Signaling Pathway Context: EGFR
To understand the implications of kinase inhibition, it is crucial to visualize the signaling pathways in which these enzymes operate. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades that regulate cell proliferation, survival, and migration.[9][10][11] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a key therapeutic target.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-standardized experimental protocols. Below are detailed methodologies for two widely used in vitro kinase inhibition assays.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay that measures the affinity of a compound for the ATP-binding site of a kinase.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive inhibitor (tracer) also binds to the kinase. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., His-tagged Src)
-
LanthaScreen™ Eu-anti-His Antibody (or other appropriate anti-tag antibody)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (this compound) and comparators
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and comparator inhibitors in 100% DMSO. Then, create a 3X intermediate dilution of these compounds in Kinase Buffer A.
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and Eu-labeled antibody in Kinase Buffer A. The final concentrations will need to be optimized for each kinase, but typical final concentrations are 5 nM for the kinase and 2 nM for the antibody.
-
Tracer Preparation: Prepare a 3X solution of the kinase tracer in Kinase Buffer A. The optimal concentration is typically close to the Kd of the tracer for the specific kinase.
-
Assay Assembly:
-
Add 5 µL of the 3X intermediate compound dilution to the assay plate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
The final volume in each well will be 15 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added, which converts the ADP produced in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Kinase of interest, substrate (peptide or protein), and ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP standards)
-
Test compound (this compound) and comparators
-
Kinase reaction buffer
-
White, opaque 384-well assay plates
Procedure:
-
Kinase Reaction:
-
Set up a 5 µL kinase reaction in each well of the assay plate. This includes the kinase, substrate, ATP (at a concentration near the Km for the specific kinase), and the test compound at various concentrations.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
Stop Reaction and Deplete ATP:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity (and thus ADP production) by 50%.
Conclusion
The evaluation of a compound's selectivity is a critical step in the drug discovery process. For novel compounds like this compound, where the primary biological target may not be known, systematic screening against a panel of relevant targets, such as kinases, is an essential first step. By comparing the inhibition profile to that of known selective and broad-spectrum inhibitors, researchers can gain valuable insights into the compound's potential therapeutic applications and liabilities. The use of standardized, high-throughput assays such as the LanthaScreen™ and ADP-Glo™ platforms provides a robust and reproducible means of generating the quantitative data necessary for these critical assessments. Further investigation into the specific molecular interactions through techniques like X-ray crystallography would be required to rationalize the observed selectivity and guide future medicinal chemistry efforts.
References
- 1. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase 2 study of bosutinib, a Src inhibitor, in adults with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
Peer-Reviewed Validation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid's Bioactivity: A Comparative Analysis
A comprehensive review of existing peer-reviewed literature reveals a notable absence of specific quantitative bioactivity data for 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. While the pyrido[1,2-a]pyrimidine scaffold is a cornerstone in the development of various biologically active compounds, the parent carboxylic acid appears to be more frequently utilized as a synthetic intermediate rather than an end-product with directly evaluated therapeutic potential. This guide synthesizes the available information on the bioactivity of its derivatives and establishes a framework for comparison should direct data on the target compound become available.
The pyrido[1,2-a]pyrimidine core is a recurring motif in compounds investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] However, specific quantitative metrics such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for this compound itself are not readily found in published studies. Research has predominantly focused on the synthesis and biological evaluation of its derivatives, where modifications to the core structure are explored to enhance potency and selectivity.[1][2][3]
One vendor of the compound suggests potential gastroprotective and anti-inflammatory properties, though this is not supported by experimental data in the available scientific literature.[4]
Comparison with Structurally Related Bioactive Compounds
To provide a contextual understanding of the potential bioactivity of this compound, this section presents data on its derivatives and other compounds sharing a similar structural framework. These compounds serve as valuable benchmarks and illustrate the therapeutic promise of the pyrido[1,2-a]pyrimidine scaffold.
Anti-inflammatory and Analgesic Derivatives
Research into the anti-inflammatory and analgesic properties of pyrido[1,2-a]pyrimidine derivatives has yielded promising candidates. While direct data for the parent carboxylic acid is unavailable, studies on related structures highlight the potential of this chemical class.
Table 1: Anti-inflammatory Activity of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives against Hyaluronidase
| Compound | Concentration (µg/mL) | % Inhibition | Reference |
| Derivative 4e (with N-methylpiperazine) | 10 | > Indomethacin | [3] |
| Derivative 5f (with piperazine ethoxy ethanol) | 10 | > Indomethacin | [3] |
| Indomethacin (Standard) | 10 | - | [3] |
Note: Specific percentage of inhibition for the derivatives was not provided in the source material, only that they showed more growth inhibition than the standard drug Indomethacin.
Antimicrobial Derivatives
The pyrido[1,2-a]pyrimidine scaffold has been explored for its antimicrobial potential, with various derivatives demonstrating activity against bacterial and fungal strains.
Table 2: Antimicrobial Activity of 2-(methoxymethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate Derivatives
| Compound | Concentration (µg/mL) | Activity | Reference |
| E1, E4, E5, E6, E7, E8 | 10 | Promising | [2] |
Note: The original study did not provide specific MIC values but stated that these compounds showed "promising activity" at the tested concentration.
Anticancer Derivatives
A significant area of investigation for the pyrido[1,2-a]pyrimidine scaffold is in the development of novel anticancer agents. Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Table 3: Anticancer Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 14i (SHP2 Inhibitor) | Kyse-520 | 1.06 | [5] |
| 14i (SHP2 Inhibitor) | HBMEC (non-cancerous) | 30.75 | [5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to the bioactivities discussed.
Hyaluronidase Inhibition Assay (for Anti-inflammatory Activity)
The in vitro anti-inflammatory activity of the 4H-pyrido[1,2-a]pyrimidin-4-one derivatives was assessed by measuring the inhibition of hyaluronidase enzyme activity. This assay is based on the principle that hyaluronidase degrades hyaluronic acid, and inhibitors will prevent this degradation. The extent of degradation is typically measured spectrophotometrically. A standard drug, such as Indomethacin, is often used as a positive control.[3]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized pyrido[1,2-a]pyrimidine derivatives was evaluated against a panel of bacterial and fungal strains. A common method is the broth microdilution method to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
In Vitro Cytotoxicity Assay (for Anticancer Activity)
The anticancer activity of the pyrido[1,2-a]pyrimidin-4-one derivatives was determined using in vitro cytotoxicity assays against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity. A decrease in metabolic activity is indicative of cell death. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5]
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in the biological evaluation of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of pyrido[1,2-a]pyrimidine derivatives.
Caption: Simplified signaling pathway showing the role of SHP2 and its inhibition by a pyrido[1,2-a]pyrimidine derivative.
Conclusion
While this compound is a key building block in medicinal chemistry, a thorough review of peer-reviewed literature indicates a lack of direct quantitative data on its bioactivity. The significant biological activities observed in its derivatives, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer research, underscore the therapeutic potential of the pyrido[1,2-a]pyrimidine scaffold. Future research focusing on the direct biological evaluation of the parent carboxylic acid is warranted to fully elucidate its pharmacological profile and to provide a baseline for the development of more potent and selective derivatives. For researchers and drug development professionals, the value of this compound currently lies in its utility as a versatile scaffold for the synthesis of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. This compound | 34662-58-3 | JBA66258 [biosynth.com]
- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to Safe Disposal
The proper disposal of chemical waste is paramount in a laboratory environment to ensure the safety of personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information for the operational disposal of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for maintaining a safe and compliant laboratory.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a structured protocol to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
1. Waste Identification and Classification:
-
Treat this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) as hazardous chemical waste.[2]
2. Segregation:
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[3] Incompatible chemicals can react dangerously.[4]
-
Store waste containers away from incompatible materials. Use secondary containment, such as a plastic bin, to segregate waste.[5]
3. Containerization:
-
Use a designated, leak-proof, and sealable container for solid waste. The original product container is often a suitable choice.[1]
-
Ensure the container is made of a material compatible with the chemical.
-
Do not overfill the container; fill to no more than 90% of its capacity.[6]
4. Labeling:
-
Immediately label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.[4][5]
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).[4]
-
The date when waste was first added to the container.
-
The specific hazards (e.g., "Irritant").
-
The name of the principal investigator or laboratory contact.
-
5. Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]
-
This area must be at or near the point of waste generation and under the control of laboratory personnel.[5]
-
The SAA should be clearly marked with a sign.[5]
6. Disposal Request and Pick-up:
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][7]
-
Follow your institution's specific procedures for requesting a waste pick-up.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management as outlined by institutional and governmental safety resources. The core protocol involves the proper identification, segregation, containment, and labeling of chemical waste, followed by disposal through an approved hazardous waste management program. These steps are fundamental to standard laboratory operating procedures and do not typically involve experimental methodologies in the traditional sense. The primary "protocol" is the administrative and operational process of hazardous waste disposal mandated by regulations.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, based on general best practices for acidic powders.[2][3][4]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[2][5] | To protect eyes from splashes and airborne particles.[2] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[2][4] A chemical-resistant lab coat or apron.[2] | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a fume hood or if dust generation is likely.[2][4] | To protect against inhalation of harmful dust. |
| Foot Protection | Closed-toe shoes.[2] | To protect feet from spills. |
Operational Plan
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.
-
Fume Hood: For procedures that may generate dust or aerosols, use a certified chemical fume hood.[2]
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment and materials to minimize movement and potential for spills.
-
Weighing and Transferring: Conduct weighing and transferring of the solid compound within a fume hood or a designated containment area to minimize dust dispersion. Use appropriate tools (e.g., spatulas) to handle the powder.
-
Solution Preparation: When dissolving the compound, slowly add it to the solvent to avoid splashing. If diluting an acidic solution, always add acid to water, never the other way around.[2]
-
General Practices: Avoid direct contact with the skin and eyes.[6] Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect un-contaminated solid this compound in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Materials | All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) must be disposed of in a designated hazardous waste container.[2] |
| Liquid Waste (Solutions) | Collect liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Depending on local regulations, acidic waste may require neutralization to a pH between 6 and 8 before disposal.[2] |
| Empty Containers | Triple-rinse empty containers with a suitable solvent. The first rinse should be collected as hazardous waste.[2] Subsequent rinses may be disposed of as regular waste, depending on institutional policies. |
Experimental Protocols
While specific experimental protocols involving this compound are diverse, the following general methodology for safe handling during a typical laboratory procedure should be followed:
Example: Preparation of a Stock Solution
-
Risk Assessment: Before starting, review the potential hazards and necessary safety precautions.
-
Gather Materials: Collect the required amount of this compound, the chosen solvent, appropriate glassware, and all necessary PPE.
-
Don PPE: Put on a lab coat, safety goggles, and gloves. If not working in a fume hood, a respirator is recommended.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound onto a weigh boat.
-
Transfer: Transfer the weighed powder into a suitable flask.
-
Dissolving: Add the solvent to the flask in portions, swirling gently to dissolve the compound.
-
Storage: Once fully dissolved, cap the flask and label it clearly with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Dispose of all contaminated materials in the appropriate hazardous waste containers. Clean the work area thoroughly.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water.
Caption: PPE Selection Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
